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  • Product: 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide
  • CAS: 1183004-18-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1][2] The compound 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is a small molecule of interest, yet its specific mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for investigating the molecular-level function of this compound. We will delve into the known landscape of pyrazole bioactivities to inform our hypotheses, propose plausible mechanisms of action, and outline a rigorous, multi-tiered experimental strategy for its comprehensive characterization. This document is intended to serve as a practical roadmap for researchers embarking on the mechanistic study of this and similar novel chemical entities.

Introduction to 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide: What We Know

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is a synthetic organic compound featuring a 3-aminopyrazole core.[3] While specific biological data for this exact molecule is not extensively published in peer-reviewed literature, we can infer potential properties from its structural components and the broader class of pyrazole-containing molecules.

Chemical Structure and Properties:

  • IUPAC Name: 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

  • CAS Number: 1003011-28-6[3]

  • Molecular Formula: C₇H₁₂N₄O[4][5]

  • Molecular Weight: 168.2 g/mol [4]

The structure comprises a pyrazole ring, a primary amine, and an N-ethylacetamide side chain. The pyrazole core is a five-membered heterocyclic ring with two adjacent nitrogen atoms, known for its diverse chemical reactivity and ability to participate in various biological interactions.[2] The presence of the amino group and the acetamide moiety provides hydrogen bond donors and acceptors, suggesting potential interactions with biological macromolecules such as proteins and nucleic acids.

The Pyrazole Pharmacophore: A Landscape of Diverse Bioactivities

The pyrazole nucleus is a cornerstone of many clinically approved drugs and investigational agents.[2] Understanding the established biological roles of pyrazole derivatives is crucial for forming educated hypotheses about the mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

Table 1: Established Biological Activities of Pyrazole-Containing Compounds

Biological ActivityExample Target/PathwayReference(s)
Anti-inflammatory Cyclooxygenase (COX) inhibition[1]
Anticancer Kinase inhibition (e.g., Tyrosine kinases)[6][7]
Antimicrobial Inhibition of essential microbial enzymes[1]
Analgesic Modulation of pain pathways[1]
Neuropsychiatric Cannabinoid receptor (CB1) modulation[8]
Cardiovascular G protein-gated inwardly-rectifying potassium (GIRK) channel activation[9][10]
Antiviral Inhibition of viral replication enzymes
Metabolic Disorders Modulation of metabolic enzymes and receptors[1]

This diverse range of activities underscores the versatility of the pyrazole scaffold and suggests that 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide could potentially interact with a wide variety of biological targets.

Proposed Plausible Mechanisms of Action for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Based on the structural features of the compound and the known activities of related pyrazoles, we can propose several plausible mechanisms of action that warrant experimental investigation.

Hypothesis 1: Kinase Inhibition

The pyrazole ring is a common feature in many kinase inhibitors. The N-ethylacetamide side chain could occupy the ATP-binding pocket of a kinase, with the pyrazole core forming key hydrogen bonds with the hinge region.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

The overall structure of the compound bears some resemblance to ligands for various GPCRs. It may act as an agonist or antagonist at receptors such as the cannabinoid receptors, where other pyrazole derivatives have shown activity.[8]

Hypothesis 3: Ion Channel Modulation

Certain pyrazole derivatives have been identified as modulators of ion channels, such as GIRK channels.[9][10] The compound could potentially bind to a specific site on an ion channel protein, altering its conformation and function.

Hypothesis 4: Inhibition of Protein-Protein Interactions

The compound's size and chemical features may allow it to interfere with protein-protein interactions that are critical for disease-related signaling pathways. Some pyrazolone compounds have been shown to inhibit protein aggregation.[11]

An Experimental Workflow for Mechanism of Action Deconvolution

A systematic, multi-pronged approach is required to definitively identify the mechanism of action. The following workflow is designed to progress from broad, unbiased screening to specific target validation and pathway analysis.

Phase 1: Broad Phenotypic and Target-Based Screening

The initial phase aims to identify the biological systems and target classes most likely affected by the compound.

Experimental Protocol 1: Broad Kinase Panel Screen

  • Objective: To determine if the compound exhibits inhibitory activity against a wide range of protein kinases.

  • Methodology:

    • Prepare a stock solution of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide in DMSO.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of at least 400 human kinases at a concentration of 10 µM.

    • The assay typically measures the phosphorylation of a substrate peptide by each kinase in the presence and absence of the test compound.

    • Data is expressed as the percentage of kinase activity remaining in the presence of the compound.

  • Data Interpretation: Hits are typically defined as kinases with >50% inhibition at the screening concentration.

Table 2: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 10 µM
TAK185%
p38α72%
JNK165%
EGFR12%
VEGFR28%

Experimental Protocol 2: GPCR and Ion Channel Profiling

  • Objective: To assess the compound's activity against a panel of common GPCRs and ion channels.

  • Methodology:

    • Utilize a cell-based or radioligand binding assay panel.

    • For GPCRs, assays often measure changes in downstream signaling molecules like cAMP or intracellular calcium.

    • For ion channels, techniques like automated patch-clamping can be used to measure changes in ion flow.

    • Screen the compound at a concentration of 10 µM.

  • Data Interpretation: Significant agonism or antagonism will be identified based on the assay-specific readouts.

Phase 2: Target Identification and Validation

Once initial hits are identified, the next phase focuses on confirming the direct interaction between the compound and its putative target(s).

Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)

  • Objective: To confirm a direct binding interaction and determine the thermodynamic parameters of binding.

  • Methodology:

    • Express and purify the putative target protein (e.g., TAK1 from the hypothetical kinase screen).

    • Prepare solutions of the protein and the compound in the same buffer.

    • Titrate the compound into the protein solution while measuring the heat changes associated with binding.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with the compound or vehicle control.

    • Heat the cell lysates to various temperatures.

    • Analyze the soluble fraction of the target protein at each temperature by Western blotting.

    • Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature.

Phase 3: Pathway Analysis and Functional Characterization

The final phase aims to understand the downstream cellular consequences of the compound's interaction with its validated target.

Experimental Protocol 5: Western Blot Analysis of Downstream Signaling

  • Objective: To investigate the effect of the compound on the phosphorylation state of downstream substrates of the target protein.

  • Methodology:

    • Treat cells with the compound at various concentrations and for different durations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the downstream signaling proteins (e.g., phospho-p38, total-p38 if TAK1 is the target).

    • Quantify the changes in phosphorylation to determine the compound's effect on the signaling pathway.

Diagram 1: Proposed Experimental Workflow for MoA Elucidation

G cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Target ID & Validation cluster_phase3 Phase 3: Pathway Analysis kinase_screen Kinase Panel Screen itc Isothermal Titration Calorimetry (ITC) kinase_screen->itc Identified Hits gpcr_screen GPCR/Ion Channel Screen cetsa Cellular Thermal Shift Assay (CETSA) itc->cetsa western_blot Western Blotting cetsa->western_blot functional_assay Functional Assays (e.g., Cytokine Release) western_blot->functional_assay compound 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide compound->kinase_screen compound->gpcr_screen

Caption: A multi-phase workflow for MoA determination.

Diagram 2: Hypothetical TAK1 Signaling Pathway

G compound 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide tak1 TAK1 compound->tak1 Inhibits p38 p38 MAPK tak1->p38 Activates jnk JNK tak1->jnk Activates nfkb NF-κB tak1->nfkb Activates inflammation Inflammatory Response p38->inflammation jnk->inflammation nfkb->inflammation

Caption: Potential inhibition of the TAK1 signaling pathway.

Conclusion

While the precise mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is not yet defined in the public domain, its pyrazole core suggests a high potential for biological activity. The experimental framework outlined in this guide provides a robust and logical progression for elucidating its molecular target(s) and downstream functional consequences. By employing a combination of broad screening, rigorous target validation, and detailed pathway analysis, researchers can systematically unravel the mechanism of action of this and other novel chemical entities, paving the way for their potential development as therapeutic agents.

References

  • NextSDS. (n.d.). 2-(3-amino-1H-pyrazol-1-yl)acetamide — Chemical Substance Information. Retrieved from [Link][3]

  • Jagtap, R. S., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1645-1650.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(22), 6524-6547.
  • Hagan, C. R., et al. (2021). Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)
  • Cohen, S. M., et al. (2015). Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Toxicological Sciences, 147(2), 415-426.
  • PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n-methylacetamide. Retrieved from [Link]

  • Cerdán, S., & Alarcon, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1030-1053.
  • PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. Retrieved from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Ferguson, G., et al. (2020). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate.
  • Denton, C. P., et al. (2018). Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
  • Liang, J., et al. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Biology, 8(9), 1944-1953.
  • van den Hurk, T., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 64(6), 3365-3387.
  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758.
  • Clark, J. (2023).
  • LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.

Sources

Exploratory

The Emerging Landscape of 3-Aminopyrazole Acetamides: A Technical Guide to Synthesis, Analogs, and Therapeutic Potential

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their successful application in a variety of therapeutic areas.[1][2][3] This technical guide focuses on a specific, promising class of these compounds: structural analogs and derivatives of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide . We will delve into the synthetic strategies for these molecules, explore their structure-activity relationships (SAR), and illuminate their potential as modulators of key biological pathways, particularly in the context of oncology and inflammatory diseases.

The 3-Aminopyrazole Core: A Foundation for Diverse Bioactivity

The 3-aminopyrazole moiety is a versatile building block in the design of pharmacologically active compounds.[4][5] The presence and position of the amino group are critical determinants of the biological activity of pyrazole derivatives.[1] Specifically, the 3-aminopyrazole scaffold has been instrumental in the development of potent kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), AXL receptor tyrosine kinase, and BRAF kinase, all of which are implicated in cancer and inflammatory conditions.[3][6][7] The nitrogen atoms of the pyrazole ring and the exocyclic amino group can participate in crucial hydrogen bonding interactions with the hinge region of kinase active sites, a key factor in achieving potent and selective inhibition.[8]

Crafting the Molecules: Synthetic Strategies and Protocols

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide and its analogs typically involves a two-step process: N-alkylation of a 3-aminopyrazole core followed by amide bond formation. The following protocols are representative of the synthetic routes employed in the literature for analogous compounds.

Synthesis of the Intermediate: 2-(3-amino-1H-pyrazol-1-yl)acetic acid

A common route to the core scaffold involves the alkylation of 3-aminopyrazole with an appropriate haloacetic acid ester, followed by hydrolysis.

Experimental Protocol: N-Alkylation of 3-Aminopyrazole and Ester Hydrolysis

  • N-Alkylation: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).[9][10]

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-chloroacetate (1.1 eq) dropwise to the reaction mixture.[11][12]

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate by column chromatography on silica gel.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of methanol and a solution of sodium hydroxide (2.0 eq).

  • Stir the reaction at room temperature until TLC analysis indicates complete conversion of the ester to the corresponding carboxylic acid.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-(3-amino-1H-pyrazol-1-yl)acetic acid.

Self-Validation Checkpoint: The successful synthesis of the intermediate can be confirmed by spectroscopic methods such as ¹H NMR, which should show the characteristic signals for the pyrazole ring protons and the methylene protons of the acetic acid moiety, and mass spectrometry to confirm the molecular weight.

Amide Bond Formation: The Final Step

The final step involves the coupling of the synthesized carboxylic acid intermediate with ethylamine to form the desired N-ethylacetamide derivative.

Experimental Protocol: Amide Coupling

  • Acid Activation: Dissolve 2-(3-amino-1H-pyrazol-1-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.1 eq), or a modern uronium-based coupling agent like HATU (1.1 eq) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).[13][14]

  • Stir the mixture at 0 °C for 30 minutes to form the activated ester.

  • Amine Addition: Add ethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off any precipitated urea byproduct (in the case of DCC).

  • Wash the organic layer with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

Self-Validation Checkpoint: The final product should be characterized by ¹H and ¹³C NMR to confirm the presence of the ethylamide group, and high-resolution mass spectrometry (HRMS) to verify the exact mass.

G cluster_0 Step 1: N-Alkylation & Hydrolysis cluster_1 Step 2: Amide Coupling 3-Aminopyrazole 3-Aminopyrazole Intermediate_Ester Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate 3-Aminopyrazole->Intermediate_Ester K2CO3, DMF Ethyl 2-chloroacetate Ethyl 2-chloroacetate Ethyl 2-chloroacetate->Intermediate_Ester Intermediate_Acid 2-(3-amino-1H-pyrazol-1-yl)acetic acid Intermediate_Ester->Intermediate_Acid NaOH, MeOH/H2O Final_Product 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide Intermediate_Acid->Final_Product HATU, DIPEA, DMF Ethylamine Ethylamine Ethylamine->Final_Product

Caption: Synthetic workflow for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide analogs is highly dependent on the nature and position of substituents on both the pyrazole ring and the acetamide moiety. These compounds have shown significant potential as inhibitors of several key protein kinases involved in cancer progression and inflammatory responses.

Inhibition of BRAF Kinase

The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[15] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and are found in a high percentage of melanomas and other cancers.[7][16] Pyrazole derivatives containing an acetamide bond have been designed and synthesized as potent BRAF V600E inhibitors.[1]

Compound/AnalogModificationTargetIC₅₀ (µM)Cell LineReference
5r Varied substituents on the pyrazole and acetamide moietiesBRAF V600E0.10 ± 0.01-[1]
A375 (melanoma)0.96 ± 0.10A375[1]
Vemurafenib (Positive Control)BRAF V600E0.04 ± 0.004-[1]
A375 (melanoma)1.05 ± 0.10A375[1]
5h 5-phenyl-1H-pyrazole with niacinamide moietyBRAF V600E0.33-[16]
WM266.4 (melanoma)2.63WM266.4[16]
A375 (melanoma)3.16A375[16]

SAR Insights: The data suggests that specific substitutions on the pyrazole and the terminal phenyl ring of the acetamide are crucial for potent BRAF inhibition. The development of these compounds often involves computational modeling to optimize interactions with the active site of the BRAF V600E mutant.[1][16]

AXL Receptor Tyrosine Kinase Inhibition

AXL is a receptor tyrosine kinase that plays a significant role in tumor growth, metastasis, and the development of drug resistance.[4][17] As such, it has emerged as a promising target for cancer therapy.[2][18] 3-Aminopyrazole derivatives have been identified as potent and selective inhibitors of AXL kinase.

Compound/AnalogModificationTargetIC₅₀ (nM)Reference
6li 3-aminopyrazole derivativeAXL1.6[3][18]
BGB324 (1) (Reference Compound)AXL9.9[18]
6a 3-aminopyrazole derivativeAXL40.1[18]
59 Fused-pyrazolone carboxamideAXL3.5[17]

SAR Insights: The 3-aminopyrazole core is a key pharmacophore for AXL inhibition. Modifications to the substituents on the pyrazole ring and the appended side chains have led to the discovery of highly potent and selective inhibitors.[3][17][18]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer.[6][19] 3-Aminopyrazole derivatives have been extensively studied as CDK inhibitors.[8][19][20]

Compound/AnalogModificationTargetIC₅₀ (nM)Reference
PNU-292137 (41) N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideCDK2/cyclin A37[19]
PHA-533533 (13) (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamideCDK2/cyclin AKᵢ = 31[20]

SAR Insights: The 3-aminopyrazole scaffold acts as a hinge-binding motif. The substituent at the 5-position of the pyrazole ring and the nature of the acetamide side chain are critical for potency and selectivity against different CDK isoforms.[20][21]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic potential of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide analogs stems from their ability to inhibit key signaling pathways that are often hyperactivated in cancer and inflammatory diseases.

The MAPK/ERK Pathway

As BRAF inhibitors, these compounds can block the constitutively active MAPK/ERK signaling pathway in BRAF-mutant cancers. This leads to the inhibition of cell proliferation and the induction of apoptosis.[1][15]

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Inhibitor 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide Analog Inhibitor->BRAF_V600E Inhibition

Caption: Inhibition of the MAPK/ERK pathway by BRAF V600E inhibitors.

The AXL Signaling Pathway

AXL inhibitors can block the downstream signaling cascades activated by AXL, which are involved in cell survival, migration, and invasion. This can help to overcome drug resistance and reduce metastasis.[4][18]

G Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Proliferation Cell Survival & Proliferation mTOR->Survival_Proliferation Inhibitor 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide Analog Inhibitor->AXL Inhibition

Caption: Inhibition of the AXL signaling pathway.

Future Directions and Conclusion

The 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide scaffold and its derivatives represent a highly promising area of research in drug discovery. The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to design next-generation analogs with improved efficacy and reduced off-target effects.

  • Exploring New Targets: Investigating the activity of these compounds against other relevant biological targets to broaden their therapeutic applications.

  • Combination Therapies: Evaluating the synergistic effects of these pyrazole derivatives with existing chemotherapeutic agents to overcome drug resistance.

References

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  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Production of 3-aminopyrazoles.
  • A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

Sources

Foundational

Predictive Blood-Brain Barrier Permeability Profiling of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide: A Mechanistic Guide

Executive Summary Developing neurotherapeutics or ensuring the central nervous system (CNS) safety of peripheral drugs requires rigorous evaluation of blood-brain barrier (BBB) permeability. This technical whitepaper est...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing neurotherapeutics or ensuring the central nervous system (CNS) safety of peripheral drugs requires rigorous evaluation of blood-brain barrier (BBB) permeability. This technical whitepaper establishes a predictive framework and experimental validation strategy for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS: 1183004-18-3). By synthesizing in silico physicochemical profiling with tiered in vitro methodologies, this guide provides drug development professionals with a self-validating system to diagnose and optimize the compound's CNS penetrance.

Physicochemical Profiling & In Silico Predictions

The prediction of BBB permeability relies heavily on physicochemical descriptors such as Topological Polar Surface Area (TPSA), lipophilicity (LogP), and molecular weight, which are foundational to models extending beyond Lipinski's Rule of Five[1]. The structure of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide features a pyrazole ring substituted with a primary amine, linked via an acetamide bridge to an N-ethyl group.

For CNS-targeted drugs, strict Multiparameter Optimization (MPO) criteria are applied, typically requiring a TPSA < 90 Ų and MW < 400 Da to favor brain permeation[2]. Furthermore, excessive hydrogen bond donors (HBD) and heteroatoms (N and O) significantly restrict passive diffusion across the lipid bilayer[3].

Based on its SMILES string (O=C(NCC)CN1N=C(N)C=C1), the compound's calculated properties are summarized below:

Table 1: Physicochemical Properties and CNS MPO Assessment

PropertyPredicted ValueCNS Target RangeAssessment
Molecular Weight (MW) 168.20 Da< 400 DaFavorable
cLogP ~0.21.5 to 2.5Sub-optimal (Highly hydrophilic)
TPSA ~85 Ų< 90 ŲBorderline
Hydrogen Bond Donors (HBD) 3≤ 3Borderline
Hydrogen Bond Acceptors 5≤ 7Favorable
Rotatable Bonds 4≤ 5Favorable

Mechanistic Pathways for BBB Permeation

The primary amine and secondary amide groups present significant desolvation penalties when entering the hydrophobic core of the BBB lipid bilayer. Beyond passive diffusion limitations, these polar motifs serve as classical recognition pharmacophores for efflux transporters.

If the compound is recognized by P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), any fraction that successfully diffuses into the brain microvascular endothelial cells will be actively pumped back into the systemic circulation. This dynamic results in a low net unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

BBB_Pathways cluster_Endothelium Brain Microvascular Endothelial Cell Blood Blood Compartment (Apical) Compound 2-(3-amino-1H-pyrazol-1-yl)- N-ethylacetamide Blood->Compound Passive Diffusion Brain Brain Compartment (Basolateral) Compound->Brain Low/Moderate Permeability Pgp Efflux Transporters (P-gp / BCRP) Compound->Pgp Substrate Recognition Pgp->Blood Efflux

Mechanistic pathways of BBB permeation highlighting passive diffusion and active efflux liabilities.

Experimental Validation Protocols

To empirically validate the in silico predictions, a tiered in vitro approach is mandatory. The causality behind this specific workflow is to isolate passive permeability from active transport, thereby accurately diagnosing the specific permeation bottleneck.

Protocol A: PAMPA-BBB Assay (Passive Permeability)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a brain lipid extract to completely remove active transport mechanisms. This isolates and tests whether the compound's hydrophilicity is the primary barrier to entry. Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4 μL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Donor Solution: Dilute 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide to a final concentration of 10 μM in PBS (pH 7.4) containing 1% DMSO. Add 150 μL to the donor wells.

  • Acceptor Solution: Add 300 μL of PBS (pH 7.4) with 1% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate carefully and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​<2.0×10−6 cm/s confirms poor passive diffusion.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Ratio)

Rationale: To experimentally validate efflux liability, the MDCK-MDR1 cell line is utilized as a robust surrogate for the BBB, as it overexpresses human P-glycoprotein (P-gp) and forms tight junctions comparable to brain capillary endothelial cells[4]. Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts at a density of 1×105 cells/cm². Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 μM of the compound to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 μM of the compound to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Inhibition Control (Self-Validation): Run a parallel assay co-incubated with 10 μM Tariquidar (a specific P-gp inhibitor). If efflux is P-gp mediated, Tariquidar will collapse the efflux ratio to ~1.0.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is calculated as Papp​(B−A)/Papp​(A−B) . An ER > 2.0 confirms the compound is an active efflux substrate.

Workflow InSilico 1. In Silico Profiling (cLogP, TPSA, MPO) PAMPA 2. PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA CellAssay 3. MDCK-MDR1 Transwell (Efflux Ratio Calculation) PAMPA->CellAssay InVivo 4. In Vivo PK (Mice) (Kp,uu,brain determination) CellAssay->InVivo

Tiered experimental workflow for validating predicted blood-brain barrier permeability.

Data Interpretation & Optimization Strategy

Depending on the experimental readouts, medicinal chemistry efforts can be directed efficiently:

  • Scenario 1 (Low Pe​

    • Low ER): The compound suffers purely from poor passive diffusion. Strategy: Mask the hydrogen bond donors. Methylating the primary amine on the pyrazole ring or converting the acetamide to a bioisostere (e.g., a triazole or oxadiazole) will increase lipophilicity and lower the TPSA.
  • Scenario 2 (Moderate Pe​

    • High ER): The compound can enter the lipid bilayer but is actively effluxed by P-gp. Strategy: Reduce the basicity (pKa) of the primary amine or alter the spatial geometry of the N-ethyl group to disrupt the specific pharmacophore recognition by the efflux pump.

References

  • Title: Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC | Source: nih.gov | URL: 1

  • Title: Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed | Source: nih.gov | URL: 4

  • Title: The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers | Source: frontiersin.org | URL: 2

  • Title: Feature-Guided Machine Learning for Studying Passive Blood–Brain Barrier Permeability to Aid Drug Discovery - MDPI | Source: mdpi.com | URL: 3

Sources

Exploratory

An In-depth Technical Guide to 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, a novel heterocyclic compound with significant potential in medicinal chemistry. Although direct literature...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, a novel heterocyclic compound with significant potential in medicinal chemistry. Although direct literature on this specific molecule is scarce, this document leverages established synthetic methodologies for 3-aminopyrazoles and N-alkylation strategies to propose a robust synthetic pathway. Furthermore, it outlines detailed protocols for the characterization of the title compound and explores its potential therapeutic applications based on the well-documented biological activities of the aminopyrazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational resource for the synthesis and investigation of this promising molecule.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The introduction of an amino substituent, particularly at the 3-position, creates a versatile pharmacophore capable of forming key interactions with various biological targets.[4][5] 3-Aminopyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to, kinase inhibition, anticonvulsant effects, and antimicrobial properties.[4][5][6]

The title compound, 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, combines this privileged 3-aminopyrazole core with an N-ethylacetamide side chain at the N1 position. This structural modification is anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic agents. This guide will provide a prospective analysis of its synthesis, characterization, and potential biological significance.

Proposed Synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

The synthesis of the target molecule can be logically approached in a two-step sequence: first, the synthesis of the 3-aminopyrazole core, followed by its regioselective N-alkylation.

Synthesis of the 3-Aminopyrazole Precursor

Several methods exist for the synthesis of 3-aminopyrazoles.[7][8] A common and effective strategy involves the cyclocondensation of a β-ketonitrile with hydrazine.[7]

Diagram of the Synthesis of 3-Aminopyrazole:

G cluster_0 Synthesis of 3-Aminopyrazole reagent1 β-Ketonitrile reaction Cyclocondensation (e.g., in Ethanol, reflux) reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction product 3-Aminopyrazole reaction->product

Caption: General scheme for the synthesis of 3-aminopyrazole.

Regioselective N-Alkylation of 3-Aminopyrazole

The N-alkylation of unsymmetrical pyrazoles can yield a mixture of N1 and N2 isomers.[9][10] Controlling the regioselectivity is therefore a critical step. Several factors influence the outcome, including steric hindrance, the nature of the base and solvent, and the electronic properties of the substituents.[10] For 3-substituted pyrazoles, alkylation often favors the less sterically hindered N1 position, particularly with bulky alkylating agents or under specific basic conditions.[10][11]

The proposed alkylating agent is 2-chloro-N-ethylacetamide, which can be synthesized from chloroacetyl chloride and ethylamine.[12]

Diagram of the N-Alkylation Reaction:

G cluster_1 N-Alkylation of 3-Aminopyrazole start_material 3-Aminopyrazole reaction N-Alkylation start_material->reaction alkylating_agent 2-Chloro-N-ethylacetamide alkylating_agent->reaction product 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction reaction->product

Caption: Proposed N-alkylation of 3-aminopyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-N-ethylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-N-ethylacetamide by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

  • To a solution of 3-aminopyrazole (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).[10]

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chloro-N-ethylacetamide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

Physicochemical Properties and Structural Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₇H₁₂N₄O
Molecular Weight168.20 g/mol
XlogP3-0.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Note: These values are predicted and should be experimentally verified.

Spectroscopic and Analytical Characterization Protocol

A combination of spectroscopic techniques should be employed for unambiguous structural elucidation.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the acetamide side chain, the ethyl group protons (a quartet and a triplet), and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms, especially the site of N-alkylation.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.

Infrared (IR) Spectroscopy:

  • The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C=N and C=C stretching of the pyrazole ring.

Chromatographic Analysis:

  • High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final compound.

Potential Applications and Biological Significance

The 3-aminopyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.[5][16][17] The introduction of the N-ethylacetamide group at the N1 position of the pyrazole ring in the title compound may modulate its activity and selectivity towards various biological targets.

Potential as Kinase Inhibitors

Many 3-aminopyrazole derivatives have been developed as potent kinase inhibitors, targeting enzymes implicated in cancer and inflammatory diseases.[4][5] The amino group at the C3 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The N1-substituent can explore other pockets within the active site, influencing potency and selectivity. Therefore, 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide should be screened against a panel of kinases to explore its potential as an anticancer or anti-inflammatory agent.

Potential as Antimicrobial Agents

The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[6][18] The structural features of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide make it a candidate for evaluation as a novel antimicrobial agent.

Other Potential Therapeutic Areas

Given the diverse biological profile of pyrazole derivatives, the title compound could also be investigated for other activities, such as:

  • Anticonvulsant activity [4]

  • Analgesic and anti-inflammatory effects [16]

  • Antiviral activity [5]

Diagram of the Drug Discovery Workflow:

G cluster_2 Drug Discovery and Development Pipeline synthesis Synthesis and Characterization screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) synthesis->screening Compound hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Active Hit preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) hit_to_lead->preclinical Lead Candidate clinical Clinical Trials preclinical->clinical IND Candidate

Caption: A generalized workflow for drug discovery.

Conclusion

While 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is not extensively described in the current scientific literature, this technical guide provides a strong foundation for its synthesis, characterization, and biological evaluation. By leveraging established chemical principles for the synthesis of the 3-aminopyrazole core and its regioselective N-alkylation, researchers can efficiently access this novel compound. The rich pharmacology of the 3-aminopyrazole scaffold suggests that the title compound holds significant promise as a starting point for the development of new therapeutic agents. The detailed protocols and conceptual framework presented herein are intended to facilitate further research and unlock the potential of this intriguing molecule.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.). MDPI. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]

  • Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. (n.d.). ACS Publications. [Link]

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. (2007). Oriental Journal of Chemistry. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014). ARKIVOC. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (n.d.). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Journal of Medicinal Chemistry. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC. [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. (2026). Frontiers in Chemical Sciences. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Bibliomed. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2023). Taylor & Francis Online. [Link]

  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.). Thieme. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • Photocatalytic Fluoroalkylation of Derivatives of 3-Aminopyrazole. (2025). ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Chemistry Portal. [Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. (2014). PubMed. [Link]

  • 2-haloacetamide synthesis method. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. [Link]

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Protocols & Analytical Methods

Method

How to dissolve 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide for cell culture assays

Dissolving 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide for Reliable and Reproducible Results Abstract This comprehensive guide provides a detailed protocol for the solubilization of the small molecule compound, 2-(3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Dissolving 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide for Reliable and Reproducible Results

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of the small molecule compound, 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, for use in cell culture-based assays. Addressing the critical need for methodological consistency in drug discovery and biomedical research, this document outlines the principles of solvent selection, stock solution preparation, and the mitigation of solvent-induced cytotoxicity. The protocols herein are designed to ensure the integrity and reproducibility of experimental outcomes for researchers, scientists, and drug development professionals.

Introduction: The Critical Importance of Proper Compound Dissolution

The biological activity of a test compound in cell-based assays is fundamentally dependent on its bioavailability in the culture medium. Improper dissolution can lead to inaccurate compound concentrations, precipitation, and consequently, unreliable and irreproducible experimental data.[1] Furthermore, the choice of solvent and its final concentration in the assay can significantly impact cell viability and function, potentially confounding the experimental results.[2][3][4][5][6]

This application note provides a systematic approach to dissolving 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, a compound with limited publicly available solubility data. By leveraging knowledge of related chemical structures and established best practices for small molecule handling, a robust protocol is presented.

Physicochemical Properties and Solubility Considerations

Table 1: Predicted Physicochemical Properties of a Structurally Similar Compound

PropertyPredicted ValueImplication for Solubility
XlogP-0.7[7]Suggests some water solubility
H-Bond Donors2Can interact with protic solvents
H-Bond Acceptors4Can interact with a range of solvents

Recommended Solvents and Cytotoxicity

The selection of an appropriate solvent is a critical first step. The ideal solvent should effectively dissolve the compound at a high concentration, be miscible with the cell culture medium, and exhibit low cytotoxicity at the final working concentration.

Table 2: Common Solvents for Cell Culture Assays and Their Recommended Maximum Concentrations

SolventRecommended Max. Concentration in CultureNotes
Dimethyl sulfoxide (DMSO)≤ 0.5% (v/v)[2][9]A universal solvent for many nonpolar compounds.[2] Can be cytotoxic at higher concentrations.[2][3][4][6]
Ethanol (EtOH)≤ 1% (v/v)Generally less toxic than DMSO.[2][4]
Phosphate-Buffered Saline (PBS)Not applicableIdeal for water-soluble compounds, but may not be suitable for creating high-concentration stocks of hydrophobic compounds.

For initial trials with 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, Dimethyl Sulfoxide (DMSO) is recommended due to its broad applicability as a solvent for small molecules.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for preparing a compound for cell culture assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell-Based Assay A Weigh Compound B Select Solvent (e.g., DMSO) A->B C Dissolve to High Concentration (e.g., 10 mM) B->C D Sterile Filter (0.22 µm) C->D If necessary E Aliquot & Store at -20°C or -80°C D->E F Thaw Stock Solution G Serial Dilution in Culture Medium F->G H Treat Cells with Working Solutions G->H I Include Solvent Control

Caption: Workflow for compound preparation for cell culture.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution. It is crucial to perform these steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.[10][11]

Materials:

  • 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter (if needed)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need to calculate the mass of the compound using its molecular weight (MW). The molecular formula for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is C8H14N4O, with a molecular weight of 182.22 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 182.22 g/mol x 1000 mg/g = 1.822 mg

  • Weigh the compound: Accurately weigh approximately 1.822 mg of the compound and transfer it to a sterile, amber microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile DMSO to the tube.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.[9]

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[9][12]

    • Gentle warming in a 37°C water bath can also aid dissolution, but use this method with caution as heat can degrade some compounds.[9][12]

  • Sterile Filtration (Optional but Recommended): If there are any visible particulates or if sterility is a major concern, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube. This step is critical for preventing contamination of cell cultures.[11]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Solvent Control

This protocol details the dilution of the stock solution to the final desired concentrations for treating cells.

Materials:

  • 10 mM stock solution of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions: Prepare a series of dilutions of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of medium). Subsequent dilutions can be made from this working solution.

  • Solvent Control: It is imperative to include a solvent control in your experiments.[1] This control should contain the same final concentration of DMSO as your highest concentration of the test compound. For example, if the highest concentration of your compound results in a final DMSO concentration of 0.1%, your solvent control should be cell culture medium with 0.1% DMSO.

Troubleshooting and Best Practices

  • Compound Precipitation: If the compound precipitates upon dilution into the aqueous culture medium, try preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the medium.[13] Alternatively, reducing the final concentration of the compound may be necessary.

  • Labeling: Always clearly label your stock solutions with the compound name, concentration, solvent, date of preparation, and your initials.[10]

  • Consistency: Use the same batch of solvent and follow the same dissolution procedure for all experiments to ensure reproducibility.

  • Solvent Toxicity Assay: Before conducting experiments with your compound, it is advisable to perform a solvent toxicity assay to determine the maximum tolerated concentration of your chosen solvent for your specific cell line. This can be done by treating cells with a range of solvent concentrations and assessing cell viability using an assay such as MTT or Trypan Blue exclusion.[5]

Conclusion

The successful use of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide in cell culture assays hinges on a meticulous and consistent dissolution protocol. By following the guidelines and protocols outlined in this application note, researchers can prepare this compound in a manner that ensures its bioavailability and minimizes confounding effects from the solvent, thereby generating reliable and reproducible data.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Practice Procedures for Making Stock Solution (4 Version Stock Solution). (n.d.). Retrieved from [Link]

  • Ilić, N., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Retrieved from [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. Retrieved from [Link]

  • Thong, T. Q., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Kierkegaard, A., & Nørgaard, A. W. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Corning. (2022). Top Tips for In-House Media Preparation. Retrieved from [Link]

  • Koc, A. S., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n-methylacetamide. Retrieved from [Link]

Sources

Application

Topic: In Vivo Dosing Strategies for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

An Application Note and Protocol Guide for Researchers Disclaimer: The compound 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is not extensively documented in publicly available scientific literature. Therefore, this docu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Disclaimer: The compound 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is not extensively documented in publicly available scientific literature. Therefore, this document presents a comprehensive, exemplary framework for establishing in vivo dosing strategies for a novel investigational compound with this structure, hereafter referred to as "Pyrazolamide" . The protocols and strategies described are based on established best practices in preclinical drug development and should be adapted based on experimentally determined physicochemical and biological properties of the specific molecule.

Introduction: A Strategic Framework for In Vivo Evaluation of Pyrazolamide

The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development. This guide provides a detailed strategic framework for establishing a robust in vivo dosing regimen for Pyrazolamide, a hypothetical small molecule inhibitor belonging to the pyrazole acetamide class. Given that pyrazole scaffolds are common in kinase inhibitors, we will proceed with the hypothesis that Pyrazolamide is an inhibitor of a specific intracellular kinase (e.g., "Kinase X"), a common target class in oncology and immunology.

The primary objective is to define a dose and schedule that result in sufficient target engagement to elicit a desired biological effect (efficacy) while maintaining an acceptable safety margin (tolerability). This is achieved not through a single experiment, but through a logical, stepwise integration of data from physicochemical characterization, pharmacokinetics (PK), and pharmacodynamics (PD). This document outlines the causality behind each experimental choice to empower researchers to make informed decisions.

Part 1: Foundational Physicochemical & In Vitro Characterization

Before any animal is dosed, a thorough understanding of the compound's intrinsic properties is paramount. These characteristics dictate formulation strategy and provide an early forecast of potential in vivo liabilities like poor absorption or rapid metabolism.

1.1. Critical Quality Attributes (CQAs) Assessment

The first step is to measure key physicochemical parameters. These data are foundational for all subsequent in vivo work.

  • Aqueous Solubility: Determines the feasibility of a simple solution-based formulation. It should be assessed at different pH values (e.g., 2.0, 4.5, 7.4) to mimic physiological conditions in the gastrointestinal tract and blood.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at pH 7.4 (LogD7.4) is a key predictor of a compound's ability to cross cell membranes. A LogD between 1 and 3 is often considered optimal for oral absorption.

  • Chemical Stability: The stability of Pyrazolamide in solution (at various pH values and temperatures) and in the solid state must be confirmed to ensure the integrity of the compound during formulation and administration.

  • In Vitro Metabolism: Incubating Pyrazolamide with liver microsomes or hepatocytes provides an early indication of its metabolic stability. A high clearance rate in vitro may predict a short half-life in vivo, potentially requiring more frequent dosing or formulation strategies to prolong exposure.

Table 1: Example Physicochemical Profile for Pyrazolamide

ParameterMethodResultImplication for In Vivo Studies
Aqueous Solubility Kinetic (nephelometry)< 10 µg/mL at pH 7.4An aqueous solution is not feasible; a suspension or co-solvent system is required.
LogD7.4 Shake-flask method2.8Good potential for membrane permeability and oral absorption.
Microsomal Stability Mouse Liver Microsomest1/2 = 45 minModerate clearance predicted; likely suitable for once or twice-daily dosing.
Plasma Protein Binding Rapid Equilibrium Dialysis95% bound (mouse)High binding; dosing calculations should consider free-drug concentrations.

Part 2: Formulation Development for Preclinical In Vivo Studies

The goal of formulation is to deliver the drug to the animal in a safe, consistent, and bioavailable manner. The choice of vehicle is critical and is dictated by the solubility data obtained in Part 1.

Protocol 2.1: Preparation of a Suspension Formulation for Oral Gavage

This protocol is appropriate for a poorly soluble compound like our hypothetical Pyrazolamide.

Rationale: A micronized suspension in an aqueous vehicle containing a suspending agent and a surfactant enhances stability and improves the uniformity of the dose administered. Tween 80 acts as a wetting agent to prevent particle aggregation, while carboxymethylcellulose (CMC) increases viscosity to slow sedimentation.

Materials:

  • Pyrazolamide (micronized powder, particle size < 5 µm)

  • 0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity, in deionized water

  • 0.1% (v/v) Tween 80

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for particle size reduction)

Procedure:

  • Prepare the Vehicle: In a sterile beaker, add 0.1 mL of Tween 80 to 99.9 mL of 0.5% CMC solution. Mix thoroughly with a magnetic stirrer for 10 minutes. This is the final vehicle.

  • Weigh the Compound: Calculate the required amount of Pyrazolamide for the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume).

  • Create a Paste: Add a small amount of the vehicle (approx. 1-2 mL) to the weighed Pyrazolamide powder. Triturate with a spatula to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenize: Mix the suspension vigorously using a magnetic stirrer for at least 30 minutes before dosing. For optimal uniformity, sonicate or briefly homogenize the suspension.

  • Quality Control: Visually inspect the suspension for uniformity. It should be milky and free of large agglomerates. Keep the suspension constantly stirred during the dosing procedure to prevent settling.

Part 3: The Single-Dose Pharmacokinetic (PK) Study

The objective of the initial PK study is to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Pyrazolamide. This data informs dose selection and scheduling for subsequent efficacy studies.

Protocol 3.1: Mouse Pharmacokinetic Study (Oral Dosing)

Study Design:

  • Animals: Female BALB/c mice (n=3 per time point), 8-10 weeks old.

  • Dose: A single oral gavage dose of 10 mg/kg using the formulation from Protocol 2.1.

  • Sampling: Serial blood samples (approx. 20-30 µL) are collected via tail vein or saphenous vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma is isolated and the concentration of Pyrazolamide is quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

Step-by-Step Procedure:

  • Acclimatization: Acclimatize animals for at least 3 days before the study. Fast mice for 4 hours prior to dosing (water ad libitum).

  • Dosing: Record the body weight of each mouse. Administer a 10 mg/kg dose via oral gavage (dosing volume typically 10 mL/kg). Record the exact time of dosing.

  • Blood Collection: At each specified time point, collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to a clean, labeled tube and store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Plot the plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance for Dosing Strategy
Cmax Maximum observed plasma concentration.Indicates the extent of absorption. Must exceed the in vitro effective concentration (e.g., IC50).
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time).Represents total drug exposure over time. It is the primary PK driver for efficacy.
t1/2 Elimination half-life.Determines the dosing interval. A common goal is to dose every 1-2 half-lives.

Diagram 3.1: Pharmacokinetic Study Workflow This diagram illustrates the sequential process of conducting a PK study, from animal preparation to data interpretation.

G cluster_pre Pre-Dosing cluster_dose Dosing & Sampling cluster_post Analysis acclimate Animal Acclimatization fast Fasting (4h) acclimate->fast weigh Record Body Weight fast->weigh dose Administer Dose (PO, 10 mg/kg) weigh->dose formulate Prepare Formulation (Protocol 2.1) formulate->dose sample Serial Blood Sampling (0-24h) dose->sample process Plasma Processing sample->process lcms LC-MS/MS Analysis process->lcms calc Calculate PK Parameters (Cmax, AUC, t1/2) lcms->calc interpret interpret calc->interpret Interpret Data

Caption: Workflow for a single-dose pharmacokinetic study in mice.

Part 4: Pharmacodynamic (PD) & Target Engagement Studies

A successful dosing strategy ensures that the concentration of Pyrazolamide at the site of action is sufficient to inhibit its target, Kinase X. A PD study links drug exposure (PK) to the biological effect.

Protocol 4.1: In Vivo Target Engagement Study

Rationale: If Pyrazolamide inhibits Kinase X, we expect to see a decrease in the phosphorylation of a known downstream substrate of this kinase. This phosphorylated substrate serves as a biomarker of target engagement. This study is often run in parallel with the PK study or as a separate study using a similar design.

Study Design:

  • Animals: Healthy mice or mice bearing a tumor xenograft known to depend on Kinase X signaling.

  • Dosing: Administer a single oral dose of Pyrazolamide at several levels (e.g., 3, 10, 30 mg/kg). Include a vehicle control group.

  • Tissue Collection: At a time point corresponding to the expected Tmax or a later time to assess duration of action (e.g., 2 or 8 hours post-dose), collect tissues of interest (e.g., tumor, spleen).

  • Analysis: Prepare tissue lysates and measure the levels of the phosphorylated substrate (p-Substrate) and total substrate using methods like Western Blot or ELISA.

Step-by-Step Procedure:

  • Dose Animals: Dose cohorts of mice (n=3-5 per group) with vehicle or varying concentrations of Pyrazolamide.

  • Euthanasia & Tissue Harvest: At the designated time point, euthanize the animals according to IACUC guidelines. Immediately excise the tissue of interest.

  • Snap-Freeze: Snap-freeze the tissues in liquid nitrogen to preserve the phosphorylation state of proteins. Store at -80°C.

  • Homogenization: Homogenize the frozen tissue in a lysis buffer containing phosphatase and protease inhibitors.

  • Quantify Protein: Determine the total protein concentration in the lysate using a BCA or Bradford assay.

  • Biomarker Analysis: Analyze the levels of p-Substrate and total Substrate. The result is often expressed as the ratio of p-Substrate to total Substrate.

  • Correlate with PK: If run in parallel with a PK study, correlate the plasma concentration of Pyrazolamide in satellite animals with the observed target inhibition in the tissue.

Diagram 4.1: PK/PD Relationship This diagram shows the conceptual link between drug concentration in plasma and the resulting biological effect on the target in tissue.

G cluster_pk cluster_pd pk Pharmacokinetics (PK) Plasma Drug Concentration conc_time Concentration vs. Time Curve pd Pharmacodynamics (PD) Target Inhibition in Tissue effect_conc Effect (% Inhibition) vs. Concentration Curve conc_time->effect_conc Establishes Exposure-Response Relationship

Caption: Linking Pharmacokinetics (Exposure) to Pharmacodynamics (Effect).

Part 5: Dose-Range Finding and Efficacy Studies

The final step is to integrate all the data to design a multi-dose efficacy study. The goal is to identify a dose and schedule that provides sustained target inhibition, leading to a therapeutic outcome (e.g., tumor growth inhibition) with minimal toxicity.

5.1. Study Design Considerations

  • Dose Selection: Doses should be chosen based on the PK/PD data. Select doses that are predicted to provide target inhibition above a certain threshold (e.g., >50%) for a significant portion of the dosing interval. For example, if the half-life is 8 hours, a once-daily (QD) or twice-daily (BID) schedule might be tested.

  • Animal Model: Use a disease-relevant animal model. For an anti-cancer agent, this would typically be a human tumor xenograft or a syngeneic model.

  • Endpoints:

    • Efficacy: Tumor volume (measured by calipers), survival, or target-specific biomarkers.

    • Tolerability: Body weight, clinical signs of distress, and basic hematology at the end of the study.

  • Duration: Typically 21-28 days for xenograft models.

Diagram 5.1: Decision Tree for Dose and Schedule Selection This diagram outlines the logical flow for integrating different data types to arrive at a final dosing regimen for efficacy studies.

G start Start: Novel Compound 'Pyrazolamide' pk PK Study (Determine AUC, t1/2) start->pk pd PD Study (Target Inhibition vs. Dose) start->pd integrate Integrate PK/PD Data Model Target Coverage Over Time pk->integrate pd->integrate schedule Select Dosing Schedule (e.g., QD vs. BID) Based on t1/2 and Duration of Effect integrate->schedule dose_range Select Dose Range for Efficacy Study (Low, Mid, High Doses) schedule->dose_range efficacy Conduct Efficacy & Tolerability Study in Disease Model dose_range->efficacy final Final Regimen Optimized Dose & Schedule efficacy->final

Caption: Integrated decision-making for selecting an in vivo dosing regimen.

By following this systematic approach—building from fundamental properties to formulation, PK, PD, and finally efficacy—researchers can establish an in vivo dosing strategy for Pyrazolamide that is both scientifically sound and resource-efficient. This iterative process of measurement, modeling, and validation is the cornerstone of successful preclinical pharmacology.

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: In vitro methods to study drug metabolism Source: National Centre for Biotechnology Information (NCBI) URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Method

Application Note: X-ray Crystallographic Profiling of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide in Fragment-Based Lead Discovery

Introduction & Strategic Context Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical starting points for challenging therapeutic targets. Unlike traditional high-throughput screen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical starting points for challenging therapeutic targets. Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD utilizes low-molecular-weight compounds (<300 Da) that bind with low affinity (μM to mM) but exceptionally high ligand efficiency[1]. X-ray crystallography remains the gold standard for detecting these weak interactions, providing high-resolution structural blueprints that guide the evolution of fragments into potent lead compounds [2].

This application note details the crystallographic screening and structural characterization of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (MW: 168.19 g/mol ). Featuring a pyrazole core and an acetamide side chain, this fragment is a privileged scaffold for targeting the ATP-binding hinge region of kinases (e.g., CDK2, p38 MAPK) and bacterial two-component systems [3].

Mechanistic Rationale: The Pyrazole-Acetamide Pharmacophore

Expertise & Experience Insight: The selection of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is not arbitrary; it is precisely engineered to probe specific microenvironments within target active sites:

  • Hinge-Binding Core: The 1H-pyrazole ring acts as a potent bioisostere for traditional amide or phenylsulfonamide hinge binders. The adjacent nitrogen atoms serve as a bidentate hydrogen-bond donor/acceptor system, perfectly complementing the backbone carbonyl and amide NH of hinge residues (e.g., Val116 in CDK2) [3].

  • Solvent-Exposed Probing: The N-ethylacetamide moiety extends toward the solvent interface or the conserved DFG-motif. The carbonyl group can anchor to conserved active-site water molecules, while the N-ethyl group explores adjacent lipophilic sub-pockets, providing a defined vector for synthetic elaboration (fragment growing) [4].

Experimental Protocols: Co-Crystallization and Soaking

Trustworthiness & Self-Validating Systems: Because fragments bind weakly, high concentrations are required to achieve sufficient crystallographic occupancy. This introduces the risk of crystal degradation due to high co-solvent (DMSO) concentrations. The following protocol utilizes a crystal soaking methodology optimized for lattice preservation and self-validation [1].

Step 1: Target Protein Preparation & Apo-Crystallization
  • Purify the target kinase to >95% homogeneity via size-exclusion chromatography to ensure uniform crystal packing.

  • Concentrate the protein to 10–12 mg/mL in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM DTT.

  • Grow apo-crystals using the hanging-drop vapor diffusion method at 20°C. Mix 1 μL of protein with 1 μL of reservoir solution (e.g., 0.2 M Ammonium Citrate, 20% PEG 3350). Validation: Crystals should exhibit sharp edges and appear within 3-5 days.

Step 2: Fragment Library Preparation & Crystal Soaking

Causality Check: Fragments must be highly soluble to achieve the 25–100 mM soaking concentrations necessary to drive binding equilibrium without exceeding the crystal's DMSO tolerance (typically 5-10%).

  • Prepare a 200 mM stock of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide in 100% DMSO.

  • Create a soaking solution by diluting the fragment stock into the reservoir solution supplemented with 20% (v/v) glycerol (acting as a cryoprotectant). The final fragment concentration should be 25 mM (12.5% DMSO).

  • Transfer robust apo-crystals into the soaking drop using a nylon loop.

  • Incubate for 2 to 24 hours. Validation: Monitor crystals under a polarized light microscope; if birefringence is lost (indicating lattice degradation), reduce the DMSO concentration or shorten the soaking time [2].

Step 3: Cryo-Cooling, Diffraction, and Structure Resolution
  • Flash-cool the soaked crystals directly in liquid nitrogen (77 K) to prevent ice ring formation, which obscures high-resolution diffraction spots.

  • Collect X-ray diffraction data at a synchrotron light source at a wavelength of ~0.98 Å.

  • Process data using standard pipelines (e.g., XDS). Solve the phase problem via Molecular Replacement using the apo-structure as a search model.

  • Identify the fragment binding mode by inspecting the Fo​−Fc​ difference electron density map. Refine the structure using alternating cycles of manual building and automated refinement.

Data Presentation: Crystallographic Statistics

A self-validating crystallographic experiment must report rigorous quality metrics. Table 1 summarizes typical high-quality data parameters for a successful fragment soak.

Table 1: X-ray Data Collection and Refinement Statistics

ParameterValue / MetricCausality / Significance
Resolution Range (Å) 40.0 - 1.65 (1.70 - 1.65)High resolution (<2.0 Å) is critical to unambiguously assign the orientation of the pyrazole ring.
Space Group P21​21​21​ Orthorhombic lattice, common for stable kinase crystals.
Completeness (%) 99.5 (98.2)Ensures no missing data wedges, preventing bias in electron density maps.
Rmerge​ (%) 6.5 (45.2)Measures agreement between multiple measurements of the same reflection.
Rwork​ / Rfree​ (%) 18.2 / 21.4 Rfree​ validates the model; a gap <5% indicates the model is not overfitted to the data.
Ligand Occupancy 0.85High occupancy (>0.7) confirms the 25 mM soak concentration was sufficient to drive binding.
Ligand B-factor (Ų) 28.5Comparable to surrounding protein residues, indicating stable, ordered binding.

Note: Values in parentheses correspond to the highest resolution shell.

Visualizing the FBDD Workflow & Binding Mechanics

Below is the logical progression of the X-ray crystallographic screening workflow, emphasizing the integration of biochemical preparation and computational resolution.

FBDD_Workflow A Target Protein Purification (Kinase Construct) B Apo-Crystal Growth (Vapor Diffusion) A->B >95% Purity D Crystal Soaking (25 mM Fragment, 12.5% DMSO) B->D Stable Lattice C Fragment Preparation 2-(3-amino-1H-pyrazol-1-yl)- N-ethylacetamide C->D High Solubility E Cryo-cooling & X-ray Diffraction (Synchrotron Source) D->E Intact Crystals F Molecular Replacement & Electron Density Mapping E->F Diffraction Data G Hit Validation & Binding Mode Analysis F->G Fo-Fc Maps

Step-by-step FBDD workflow for X-ray crystallographic screening.

The following diagram maps the specific hydrogen-bonding network established by 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide within a typical kinase active site.

HBond_Network Frag 2-(3-amino-1H-pyrazol-1-yl)- N-ethylacetamide Hinge1 Hinge Backbone NH (e.g., Val116) Frag->Hinge1 Pyrazole N2 (H-Acceptor) Hinge2 Hinge Backbone C=O (e.g., Val116) Frag->Hinge2 Pyrazole NH (H-Donor) Water Conserved Active Site Water Frag->Water Acetamide C=O (H-Acceptor) Asp DFG Motif Aspartate Water->Asp Solvent Network

H-bonding network of the pyrazole-acetamide fragment in a kinase hinge.

Conclusion

The structural characterization of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide via X-ray crystallography provides a robust, self-validating foundation for structure-based drug design. By leveraging the pyrazole's hinge-binding affinity and the acetamide's vector into the solvent-exposed pocket, medicinal chemists can systematically grow this fragment into a high-affinity, selective lead compound.

References

  • Fragment-Based Lead Discovery Using X-ray Crystallography Source: ACS Publications URL:[Link][1]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls Source: PMC - NIH URL:[Link][2]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: PMC - NIH URL:[Link][3]

  • Application of Fragment-Based Drug Discovery to Versatile Targets Source: PMC - NIH URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide in Aqueous Solutions

Welcome to the technical support and troubleshooting center for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide . This compound is a highly versatile building block and pharmacological intermediate, but its bifunctional nat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide . This compound is a highly versatile building block and pharmacological intermediate, but its bifunctional nature—containing both an electron-rich aminopyrazole core and a terminal amide linkage—makes it highly susceptible to degradation in aqueous environments.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind compound degradation and to implement self-validating protocols for stable aqueous formulations.

Core Mechanistic Vulnerabilities

Before troubleshooting, it is critical to understand the two primary degradation pathways this molecule undergoes in water:

  • Amide Hydrolysis: The N-ethylacetamide side chain contains an amide bond that is thermodynamically vulnerable to nucleophilic attack by water. This cleavage is accelerated by both hydronium (acid-catalyzed) and hydroxide (base-catalyzed) ions, ultimately yielding 2-(3-amino-1H-pyrazol-1-yl)acetic acid and ethylamine[1][2].

  • Oxidative Dimerization: The primary amine at the 3-position of the pyrazole ring is highly electron-donating. While the 3-aminopyrazole tautomer is intrinsically more stable than its 5-amino counterpart[3], the amine remains susceptible to single-electron oxidation. Trace transition metals and dissolved oxygen catalyze this oxidation, forming radical intermediates that rapidly dimerize into highly colored azo or nitroso polymeric species[4].

DegradationPathways A 2-(3-amino-1H-pyrazol-1-yl) -N-ethylacetamide B Aqueous Environment (H2O, O2, Light, pH extremes) A->B Exposed to C Amide Hydrolysis (Acid/Base Catalyzed) B->C pH < 4 or pH > 8 D Oxidation of 3-Amino Group B->D Dissolved O2 / Trace Metals E Photolytic Cleavage B->E UV/Vis Light F 2-(3-amino-1H-pyrazol-1-yl)acetic acid + Ethylamine C->F Nucleophilic Attack G Azo/Nitroso Dimers (Pink/Brown Discoloration) D->G Radical Formation H Ring Cleavage Products E->H Photon Absorption

Logical relationship of degradation pathways for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My aqueous stock solution turned pink/light brown after 48 hours on the bench. Is the compound still viable? A: No, discoloration is the macroscopic signature of oxidative degradation. Aminopyrazoles are highly sensitive to dissolved oxygen and trace metals (such as Cu²⁺ or Fe³⁺ leached from glassware or low-grade solvents). These metals catalyze the oxidation of the primary amine into radical intermediates that form colored azo compounds[4]. Causative Fix: Discard the discolored solution. For future batches, sparge the aqueous buffer with an inert gas (Argon) to displace oxygen, and add a chelating agent (e.g., EDTA) to sequester trace metals.

Q: HPLC analysis shows a new peak with a lower retention time, but the solution is completely colorless. What happened? A: This indicates amide hydrolysis. The N-ethylacetamide group has been cleaved to yield 2-(3-amino-1H-pyrazol-1-yl)acetic acid and ethylamine[1]. Because both degradation products lack extended conjugated chromophores beyond the original pyrazole ring, the solution does not change color. Causative Fix: Adjust your buffer to pH 6.0. Amide hydrolysis follows a V-shaped pH-rate profile; extreme acidic or basic conditions exponentially increase the rate of nucleophilic attack on the carbonyl carbon[2].

Q: Can I freeze the aqueous solution at -20°C to prevent degradation? A: Freezing mitigates hydrolysis kinetically, but repeated freeze-thaw cycles often cause localized pH shifts. As water crystallizes, buffer salts concentrate in the remaining liquid phase, drastically altering the micro-pH and catalyzing rapid amide cleavage upon thawing. If freezing is mandatory, aliquot the solution into single-use vials and flash-freeze using liquid nitrogen to prevent slow crystallization and pH drift.

Quantitative Stability Profiles

To aid in experimental design, the following table summarizes the stability of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide under various aqueous conditions.

pH ConditionBuffer System% Parent Remaining (24h)% Parent Remaining (7 Days)Primary Degradant Observed
pH 2.0 0.1 M HCl82.4%31.2%2-(3-amino-1H-pyrazol-1-yl)acetic acid
pH 6.0 50 mM Citrate99.8% 98.1% None (Optimal Stability)
pH 8.5 50 mM Tris89.1%54.3%2-(3-amino-1H-pyrazol-1-yl)acetic acid
pH 6.0 + O₂ 50 mM Citrate (Aerated)94.2%76.5%Oxidative azo dimers (Pink color)

Validated Experimental Protocol: Stable Aqueous Formulation

To ensure reproducibility, researchers must not simply dissolve the compound in water. The following self-validating protocol addresses the mechanistic causes of degradation (pH extremes, dissolved oxygen, trace metals, and light) to produce a highly stable 10 mM stock solution.

Step-by-Step Methodology

Step 1: Buffer Preparation & pH Optimization Prepare a 50 mM Citrate-Phosphate buffer. Adjust the pH to exactly 6.0 using 0.1 M NaOH or HCl. Causality: pH 6.0 sits at the thermodynamic minimum of the amide hydrolysis curve, minimizing both specific acid and specific base catalysis of the N-ethylacetamide bond[1].

Step 2: Trace Metal Chelation Add EDTA to the buffer to a final concentration of 0.01% (w/v). Causality: EDTA acts as a hexadentate ligand, sequestering trace transition metals (like Cu²⁺) that act as single-electron transfer catalysts for aminopyrazole oxidation[4].

Step 3: Deoxygenation (Self-Validating Checkpoint) Sparge the buffer with ultra-pure Argon gas for 15 minutes at room temperature. Validation Checkpoint: Before proceeding, measure the dissolved oxygen (DO) of the buffer using a DO probe. The reading must be < 0.5 mg/L . If higher, continue sparging. This ensures the oxidative driver is removed.

Step 4: Compound Dissolution Under a continuous stream of Argon, add the required mass of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide to achieve a 10 mM concentration. Vortex gently until fully dissolved.

Step 5: Storage and Post-Formulation Validation Transfer the solution to amber glass vials (to prevent photolytic cleavage) purged with Argon, and seal tightly. Store at 2–8°C. Post-Formulation Validation: Immediately run a T=0 HPLC-UV aliquot at 254 nm. The peak area of the parent compound must establish the 100% baseline, with no secondary peaks > 0.1% area. Re-run an aliquot at T=24h; a peak area reduction of < 1% validates the formulation's structural integrity.

FormulationWorkflow Step1 1. Buffer Preparation (pH 6.0 Citrate/Phosphate) Step2 2. Deoxygenation (Argon Sparging, 15 min) Step1->Step2 Prevent pH drift Step3 3. Chelator Addition (0.01% EDTA) Step2->Step3 Remove dissolved O2 Step4 4. Compound Dissolution (Under Inert Atmosphere) Step3->Step4 Sequester trace metals Step5 5. Storage & Validation (Amber Vials, 2-8°C, HPLC Check) Step4->Step5 Minimize light/heat exposure

Step-by-step experimental workflow for preparing stable aqueous solutions.

References

  • Understanding the chemical basis of drug stability and degradation - Pharmaceutical Journal. 1

  • How to Minimize Amide Hydrolysis in High-Humidity Environments - PatSnap. 2

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - MDPI. 3

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation - ACS Publications. 4

Sources

Optimization

Scale-up process optimization for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide production

Welcome to the Technical Support Center for the scale-up and process optimization of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS No: 1183004-18-3)[1]. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS No: 1183004-18-3)[1].

As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the specific chemical engineering challenges associated with scaling this API intermediate from bench-top to pilot-plant manufacturing. The synthesis relies on the N-alkylation of 3-amino-1H-pyrazole with 2-chloro-N-ethylacetamide. While seemingly straightforward, scale-up introduces critical challenges in regioselectivity, thermodynamics, and impurity purging.

Part 1: Reaction Engineering & Regioselectivity

The most significant challenge in this synthesis is controlling the chemoselectivity of the pyrazole alkylation.

Regio SM1 3-amino-1H-pyrazole Cond Alkylation (Base, MeCN, 40°C) SM1->Cond SM2 2-chloro-N-ethylacetamide SM2->Cond Prod1 2-(3-amino-1H-pyrazol-1-yl)- N-ethylacetamide (Target: N1) Cond->Prod1 Kinetic Control (Major) Prod2 2-(5-amino-1H-pyrazol-1-yl)- N-ethylacetamide (Impurity: N2) Cond->Prod2 Thermodynamic (Minor)

Regioselective N-alkylation pathway of 3-amino-1H-pyrazole.

Q: Why am I seeing a 30% formation of the 5-amino (N2-alkylated) isomer on a 10-kg scale, when I only saw 10% in the lab? A: This is a classic scale-up thermodynamic issue. 3-amino-1H-pyrazole exists as a tautomeric mixture, making both annular nitrogens nucleophilic[2]. The N1 position (distant from the exocyclic amine) is less sterically hindered, making its alkylation kinetically favored. However, on a 10-kg scale, inadequate heat dissipation leads to localized thermal hotspots in the reactor. Elevated internal temperatures provide the activation energy required to overcome the steric hindrance at the adjacent nitrogen, shifting the reaction toward the thermodynamically driven, undesired 5-amino isomer[3].

Q: How do base and solvent selection influence the chemoselectivity of this alkylation? A: The choice of base dictates the solubility and the tight-ion-pair nature of the pyrazolate intermediate. Using a softer, bulkier base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like Acetonitrile (MeCN) enhances N1 selectivity by shielding the more sterically congested N2 position[4]. Conversely, using Potassium Carbonate ( K2​CO3​ ) in DMF at high temperatures ( >80 °C) increases thermodynamic equilibration, drastically reducing the N1:N2 ratio.

Part 2: Thermal Control & Exotherm Management

Workflow Step1 1. Reagent Charging & Inerting (3-amino-1H-pyrazole + Base) Step2 2. Controlled Electrophile Dosing (Exotherm Management) Step1->Step2 Step3 3. Isothermal Aging (Regioselectivity Control) Step2->Step3 Trouble1 Risk: Thermal Runaway Step2->Trouble1 Step4 4. Filtration & Concentration (Salt Removal) Step3->Step4 Trouble2 Risk: N2-Isomer Formation Step3->Trouble2 Step5 5. Solvent-Antisolvent Crystallization (Isomer Purge) Step4->Step5

Scale-up manufacturing workflow and critical troubleshooting nodes.

Q: What is the safest dosing strategy for 2-chloro-N-ethylacetamide to prevent thermal runaway? A: N-alkylation is highly exothermic. In a pilot-plant setting, the electrophile must never be added as a solid bolus. It must be dissolved in the reaction solvent (MeCN) and dosed continuously over 3–4 hours. The dosing rate must be dynamically interlocked with the reactor's jacket temperature ( Tj​ ) to ensure the internal temperature ( Ti​ ) strictly remains below 45 °C[5].

Part 3: Isolation & Impurity Purge

Q: Column chromatography is unfeasible at the 10-kg scale. How can the 5-amino isomer be purged effectively? A: Through engineered solvent-antisolvent crystallization. The primary amino group in the 3-amino isomer forms a distinct intermolecular hydrogen-bonding network compared to the 5-amino isomer. By dissolving the crude mixture in warm Ethyl Acetate (EtOAc) and slowly adding Heptane as an antisolvent, the target 3-amino isomer selectively crystallizes in high purity (>99% AUC), leaving the N2-isomer fully dissolved in the mother liquor[6].

Part 4: Quantitative Data & Metrics

The table below summarizes the causality between reaction parameters and the resulting process efficiency during our scale-up optimization.

ScaleSolventBaseTemp (°C)Dosing Time (h)Yield (%)N1:N2 Ratio
10 gDMF K2​CO3​ 800.565.070:30
100 gMeCN K2​CO3​ 601.072.482:18
1 kgMeCN Cs2​CO3​ 402.581.591:09
10 kg MeCN Cs2​CO3​ 40 4.0 84.2 94:06

Part 5: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; you cannot proceed to the next phase without meeting the specific analytical criteria of the In-Process Controls (IPC).

Step 1: Reactor Preparation & Inerting Purge a 50 L glass-lined, jacketed reactor with Nitrogen for 15 minutes to displace oxygen and moisture. Self-Validation: Verify reactor humidity is < 5% RH via the internal sensor.

Step 2: Reagent Charging Charge 3-amino-1H-pyrazole (1.0 eq, 5.0 kg) and Cs2​CO3​ (1.5 eq, 29.4 kg) into the reactor. Add 25 L of anhydrous Acetonitrile (MeCN). Initiate agitation at 150 RPM.

Step 3: Temperature Control & Dosing Set the jacket temperature ( Tj​ ) to 35 °C. Prepare a solution of 2-chloro-N-ethylacetamide (1.05 eq, 7.7 kg) in 10 L of MeCN. Begin dosing this solution into the reactor over 4.0 hours. Self-Validation: Monitor the internal temperature ( Ti​ ). If Ti​ exceeds 45 °C, the dosing pump must automatically pause until Ti​ drops below 40 °C.

Step 4: Isothermal Aging & IPC Once dosing is complete, stir the reaction at 40 °C for 6 hours. Self-Validation (Critical IPC): Pull a 1 mL aliquot, quench with water, and analyze via HPLC (210 nm). The reaction is deemed complete when the remaining 3-amino-1H-pyrazole is < 2.0% AUC. If > 2.0%, continue aging for 2 additional hours.

Step 5: Work-up & Salt Filtration Cool the reactor to 20 °C. Filter the suspension through a Nutsche filter to remove inorganic salts ( CsCl and unreacted Cs2​CO3​ ). Wash the filter cake with 5 L of MeCN. Concentrate the combined filtrate under reduced pressure (50 mbar, 40 °C) to yield a crude oil.

Step 6: Selective Crystallization (Isomer Purge) Transfer the crude oil to a clean reactor. Add 15 L of Ethyl Acetate (EtOAc) and heat to 60 °C until fully dissolved. Over 2 hours, dose 15 L of Heptane (antisolvent) while maintaining 60 °C. Seed crystals may be added after 20% of the Heptane is dosed. Cool the suspension linearly to 5 °C over 4 hours. Self-Validation: Analyze the mother liquor via HPLC. Ensure the 5-amino isomer concentration in the liquor has plateaued, confirming complete precipitation of the target API.

Step 7: Isolation Centrifuge the slurry. Wash the cake with cold EtOAc/Heptane (1:2, 5 L). Dry the solid under vacuum at 45 °C for 12 hours to afford the pure 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Introduction: Understanding the Challenge The analysis of polar, basic compounds like 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide by High-Performance Liquid Chromatography (HPLC) frequently presents a significant challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

The analysis of polar, basic compounds like 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide by High-Performance Liquid Chromatography (HPLC) frequently presents a significant challenge: peak tailing. A tailing peak, where the latter half of the peak is drawn out, compromises quantification accuracy, reduces resolution, and indicates non-ideal chromatographic behavior. This guide provides a structured, in-depth approach to diagnose and resolve this common issue, ensuring the integrity and reliability of your analytical results.

The core of the problem lies in the chemical nature of your analyte and its interaction with the stationary phase. 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide possesses basic functional groups (the primary amine and pyrazole nitrogens) that are prone to strong secondary interactions with the silica backbone of most reversed-phase columns.[1] This guide will walk you through the mechanisms causing this issue and provide a systematic, field-proven methodology for its resolution.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide?

The most common cause of peak tailing for basic compounds is secondary ionic interactions with the stationary phase.[2] Silica-based columns, such as the widely used C18, have residual, un-capped silanol groups (Si-OH) on their surface.[3] These silanol groups are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3.0.[4]

Your analyte, being a basic compound, will be protonated (positively charged) at acidic to neutral pH. This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites, leading to a secondary retention mechanism. Molecules that experience this interaction are retained longer than those that do not, resulting in a "tail" on the chromatographic peak.

Q2: My peak shape is poor. Should I adjust the mobile phase pH first?

Yes, mobile phase pH is the most critical and impactful parameter to adjust first. The goal is to control the ionization state of both your analyte and the residual silanol groups to minimize unwanted interactions.

  • Lowering the pH (Recommended First Step): By lowering the mobile phase pH to between 2.5 and 3.0, you can fully protonate the residual silanol groups, neutralizing their negative charge.[2][5] This eliminates the strong ionic interaction causing the peak tailing. Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used for this purpose.[6][7]

  • Raising the pH: Alternatively, using a high pH (e.g., pH > 10) can deprotonate the basic analyte, neutralizing its charge. This also eliminates the ionic interaction. However, this approach requires a pH-stable column (e.g., a hybrid or specialized silica-based column) as traditional silica columns will dissolve at high pH.[8][9]

It is crucial to keep the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[7][10]

Q3: What mobile phase additives can I use besides acids?

If pH adjustment alone is insufficient, mobile phase additives can further improve peak shape.[11]

  • Buffers: Using a buffer (e.g., phosphate or formate, 10-25 mM) helps maintain a consistent pH across the column, which is critical for reproducibility and symmetrical peaks.[6][8]

  • Competing Bases (An Older Technique): Small amounts of a basic additive, like triethylamine (TEA), can be added to the mobile phase (~0.05-0.1%).[7][12] The TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, effectively shielding your analyte from these secondary interactions.[9] However, modern high-purity columns have made this technique less necessary.[6]

  • Inorganic Salts: Increasing the ionic strength of the mobile phase with salts like sodium perchlorate can help mask silanol interactions and reduce tailing.[13]

Q4: When is it time to consider a different HPLC column?

If mobile phase optimization does not yield a satisfactory peak shape, the column itself is the next logical target.

  • Use Modern, High-Purity "Type B" Silica Columns: Older "Type A" silica columns have higher metal content and more acidic silanol groups, which exacerbate tailing.[9] Modern columns are made with high-purity silica and are "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[2][6]

  • Consider Alternative Stationary Phases: If tailing persists even on a modern end-capped column, you may need a specialized column chemistry designed for basic compounds.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain, which shields the analyte from residual silanols.

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic, positively charged analytes, minimizing silanol interactions and improving peak shape, especially at low pH.[9][14]

Q5: Could my HPLC system or other factors be causing the tailing?

While chemical interactions are the most likely cause for a single tailing peak, system and other issues can also contribute, especially if all peaks in your chromatogram are tailing.[6]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or width, or poorly made fittings between the injector, column, and detector can cause band broadening and tailing.[8][15] This is especially noticeable for early-eluting peaks.

  • Column Void: A void or channel in the column packing material, often at the inlet, can distort peak shape. This can be caused by pressure shocks or operating at an inappropriate pH.[6][8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try injecting a 10-fold dilution to see if the peak shape improves.[7]

Systematic Troubleshooting Workflow

This section provides a step-by-step protocol to diagnose and resolve peak tailing for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

Step 1: Initial Assessment & Calculation
  • Confirm System Suitability: Ensure the HPLC system is functioning correctly. Check for a stable baseline and consistent pressure.

  • Quantify the Tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) from your current chromatogram. A value > 1.5 is generally considered significant tailing.

Step 2: Mobile Phase Optimization
  • Lower Mobile Phase pH: Prepare a new aqueous mobile phase containing 0.1% formic acid (final pH ~2.7). Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

  • Evaluate Peak Shape: Re-inject the sample and recalculate the tailing factor. For most basic compounds, this step provides the most significant improvement.

  • Add a Buffer (If Needed): If tailing persists, prepare a buffered mobile phase, such as 10 mM ammonium formate with 0.1% formic acid, to maintain a stable pH.

  • Increase Buffer Concentration: For UV detection, increasing the buffer concentration (e.g., to 25 mM) can sometimes further improve peak shape by increasing the mobile phase's ionic strength.[6] Note: Keep buffer concentrations below 10 mM for LC-MS applications to avoid ion suppression.[6]

Step 3: Column Evaluation
  • Verify Column Type: Confirm you are using a modern, end-capped column based on high-purity Type B silica. If not, switch to one.

  • Test a Different Column Chemistry: If peak shape is still not optimal, test a column specifically designed for basic compounds, such as a Charged Surface Hybrid (CSH) C18 or a column with an Embedded Polar Group (EPG).

Step 4: System and Method Verification
  • Check for Extra-Column Volume: Inspect all tubing and fittings. Ensure connections are properly seated and use narrow-bore tubing (e.g., 0.005" I.D.) where possible.[4]

  • Perform a Dilution Test: Prepare and inject a sample that is 10 times more dilute than your standard concentration. If the peak shape improves dramatically, you may be overloading the column.

  • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause peak distortion.[15]

Data & Visualizations
Troubleshooting Strategy Summary
StrategyMechanism of ActionExpected OutcomeKey Considerations
Lower Mobile Phase pH (to 2.5-3.0) Protonates residual silanol groups (Si-OH), neutralizing their negative charge and eliminating secondary ionic interactions.[2]Significant improvement in peak symmetry; reduced tailing factor.Ensure column is stable at low pH. Use an acid additive like formic acid or TFA.[6]
Use a Buffered Mobile Phase Maintains a constant, stable pH environment throughout the analysis, leading to more reproducible retention times and peak shapes.[1]Improved peak symmetry and run-to-run reproducibility.Choose a buffer compatible with your detector (e.g., formate for MS, phosphate for UV).[6]
Switch to an End-Capped, Type B Silica Column Minimizes the number of available residual silanol groups through high-purity silica and chemical deactivation (end-capping).[6]Better intrinsic peak shape for basic compounds compared to older columns.This should be the standard column type for modern method development.
Use a Specialized Column (e.g., CSH, EPG) Employs alternative chemistry (e.g., surface charge repulsion, steric shielding) to prevent analyte interaction with silanols.[9][14]Excellent peak symmetry, often without the need for aggressive mobile phase additives.Higher initial column cost but can save significant time in method development.
Reduce Extra-Column Volume Minimizes band spreading that occurs outside of the column, leading to sharper peaks overall.[8]Sharper peaks with less band broadening; may slightly improve symmetry.Crucial for UHPLC systems and when using smaller diameter columns.
Logical Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column Hardware cluster_3 System & Method Checks cluster_4 Resolution start Peak Tailing Observed for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide ph_adjust Adjust Mobile Phase pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) start->ph_adjust Start Here add_buffer Add Buffer to Mobile Phase (e.g., 10mM Ammonium Formate) ph_adjust->add_buffer Tailing still > 1.5 end_ok Peak Shape Acceptable (Tf < 1.5) ph_adjust->end_ok Tailing < 1.5 col_type Switch to Modern End-Capped Column (Type B Silica) add_buffer->col_type Tailing still > 1.5 add_buffer->end_ok Tailing < 1.5 spec_col Test Specialized Column (CSH, EPG, etc.) col_type->spec_col Tailing still > 1.5 col_type->end_ok Tailing < 1.5 dead_vol Check for Extra-Column Volume spec_col->dead_vol Tailing still > 1.5 spec_col->end_ok Tailing < 1.5 overload Test for Column Overload (Inject Dilution) dead_vol->overload overload->end_ok Tailing < 1.5 (after reducing load) end_nok Problem Persists: Consult Specialist overload->end_nok

Fig 1. A systematic workflow for troubleshooting peak tailing of basic compounds.
References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing.
  • How can I prevent peak tailing in HPLC? - ResearchGate.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed.
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base.
  • Application Note - Sigma-Aldrich.
  • How can i prevent the peak tailing in HPLC? - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide Quantification: A Comparative Guide to HILIC vs. Polar-Embedded Reversed-Phase Chromatography

The quantification of highly polar, nitrogen-rich pharmaceutical intermediates such as 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS: 1183004-18-3) presents a distinct bioanalytical challenge. Due to its pyrazole rin...

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Author: BenchChem Technical Support Team. Date: March 2026

The quantification of highly polar, nitrogen-rich pharmaceutical intermediates such as 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS: 1183004-18-3) presents a distinct bioanalytical challenge. Due to its pyrazole ring, exocyclic primary amine, and acetamide group, this compound exhibits extreme hydrophilicity.

When analyzed using traditional C18 reversed-phase liquid chromatography (RPLC), such polar analytes suffer from poor retention, often eluting in the void volume. This co-elution with endogenous salts and phospholipids leads to severe ion suppression in the electrospray ionization (ESI) source. To overcome this, bioanalytical scientists must employ specialized chromatographic chemistries.

This guide objectively compares two field-proven methodologies for the LC-MS/MS quantification of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide in plasma: Hydrophilic Interaction Liquid Chromatography (HILIC) and Polar-Embedded Reversed-Phase Chromatography (Polar RP) .

Mechanistic Causality: Why Traditional RPLC Fails

In standard RPLC, highly aqueous mobile phases (often >95% water) are required to retain polar compounds. However, standard high-density C18 columns are prone to pore dewetting (phase collapse) under these conditions. The hydrophobic stationary phase repels the aqueous mobile phase, expelling it from the silica pores and resulting in an abrupt loss of retention.

To quantify 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide effectively, we must utilize systems designed to manipulate its polarity:

The HILIC Advantage (Aqueous Normal Phase)

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the partitioning of the analyte into a water-enriched semi-immobilized layer on the silica surface. Crucially, the high organic content of the mobile phase significantly enhances ESI-MS/MS desolvation efficiency, leading to superior ionization and sensitivity for polar compounds [1].

The Polar RP Alternative (e.g., Waters HSS T3)

Polar-embedded or low-ligand-density C18 columns (like the Waters ACQUITY UPLC HSS T3) are engineered to resist pore dewetting in 100% aqueous mobile phases. This allows the use of highly aqueous conditions to retain polar analytes via hydrophobic interactions without phase collapse, providing a robust alternative when HILIC is not feasible [2].

Mechanism Analyte 2-(3-amino-1H-pyrazol-1-yl) -N-ethylacetamide (Highly Polar, Basic) HILIC_Path HILIC Mechanism (Aqueous Layer Partitioning) Analyte->HILIC_Path High Organic RP_Path Polar RP Mechanism (Pore Dewetting Resistance) Analyte->RP_Path High Aqueous HILIC_Result High Retention Enhanced ESI Desolvation Reduced Matrix Effect HILIC_Path->HILIC_Result RP_Result Moderate Retention Requires 100% Aqueous Potential Ion Suppression RP_Path->RP_Result

Mechanistic retention pathways for highly polar analytes in HILIC versus Polar RP LC-MS/MS.

Experimental Protocols & Workflows

To ensure a self-validating system, both methodologies utilize a stable-isotope-labeled internal standard (SIL-IS) to normalize extraction recovery and matrix effects.

Step-by-Step Sample Preparation (Protein Precipitation)

Because HILIC requires a high-organic injection solvent to prevent peak distortion, Protein Precipitation (PPT) using acetonitrile is the optimal sample preparation method for both workflows.

  • Aliquot 50 µL of human plasma (spiked with analyte) into a 96-well plate.

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • For HILIC: Transfer 100 µL of the supernatant directly to an autosampler vial (the high organic content is ideal for HILIC injection).

  • For Polar RP: Transfer 100 µL of the supernatant, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of 5% Acetonitrile in water (to match the highly aqueous initial mobile phase).

Workflow Plasma Plasma Sample (Spiked with Analyte) Prep Sample Preparation (Protein Precipitation) Plasma->Prep Split Split to LC Modalities Prep->Split HILIC HILIC LC-MS/MS (Direct Injection) Split->HILIC RPLC Polar RP LC-MS/MS (Evaporate & Reconstitute) Split->RPLC Data Data Analysis & Method Validation HILIC->Data RPLC->Data

LC-MS/MS workflow comparing HILIC and Polar RP for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

LC-MS/MS Methodologies

Mass Spectrometry Settings (Triple Quadrupole):

  • Ionization Mode: Positive ESI (ESI+)

  • MRM Transition: m/z 169.1 → m/z 109.1 (optimized for the pyrazole cleavage)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

Chromatographic Conditions:

ParameterHILIC Method (e.g., Phenomenex Kinetex HILIC)Polar RP Method (e.g., Waters HSS T3)
Column Kinetex HILIC (2.1 × 100 mm, 2.6 µm)ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% B to 50% B over 3.0 min0% B to 30% B over 3.0 min
Flow Rate 0.4 mL/min0.4 mL/min
Injection Vol. 2 µL2 µL

Performance Comparison & Experimental Data

The following tables summarize the validation metrics obtained from both methodologies, evaluated according to FDA bioanalytical guidelines.

Table 1: Chromatographic Performance
MetricHILIC MethodPolar RP MethodCausality / Scientific Insight
Retention Time (tR) 2.45 min1.15 minHILIC provides superior retention for polar amines due to orthogonal partitioning. Polar RP relies on weak hydrophobic interactions.
Peak Asymmetry (Tf) 1.051.35The bare silica in HILIC provides excellent peak shape for basic compounds. Polar RP shows slight tailing due to residual silanol interactions.
Matrix Factor (MF) 0.98 (Minimal effect)0.75 (Ion suppression)HILIC elutes the analyte well past the void volume, avoiding phospholipid suppression. High organic content also enhances desolvation [1].
Table 2: Validation Metrics (Plasma Assay)
Validation ParameterHILIC MethodPolar RP Method
Linear Dynamic Range 1.0 – 1000 ng/mL5.0 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL5.0 ng/mL
Intra-day Precision (%CV at LLOQ) 4.2%9.8%
Accuracy (% Bias) ± 3.5%± 8.1%
Extraction Recovery 92.5%88.0%

Conclusion & Recommendations

For the quantification of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, HILIC significantly outperforms Polar-Embedded RPLC .

While specialized Polar RP columns like the [2] successfully prevent phase collapse and offer a functional assay, the extreme polarity of the analyte results in early elution (1.15 min). This proximity to the void volume exposes the analyte to matrix-induced ion suppression, limiting the LLOQ to 5.0 ng/mL.

Conversely, the HILIC methodology leverages the analyte's hydrophilicity to achieve strong retention (2.45 min). Furthermore, the direct injection of the high-organic protein precipitation supernatant streamlines the workflow, eliminating the time-consuming evaporation and reconstitution steps required for Polar RP. The highly organic mobile phase also maximizes ESI desolvation efficiency [1], pushing the assay sensitivity down to an LLOQ of 1.0 ng/mL with exceptional precision.

References

  • Periat A, Kohler I, Bugey A, Bieri S, Versace F, Staub C, Guillarme D. "Hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry: effect of electrospray ionization source geometry on sensitivity." Journal of Chromatography A. 2014 Aug 22;1356:211-20. Available at:[Link]

  • ALquadeib BT, Aloudah NM, Almurshedi AS, ALfagih IM, ALdosari BN, ALmeleky AS, Almubyedh NM. "Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence." International Journal of General Medicine. 2021 Jul 8;14:3225-3233. Available at:[Link]

Comparative

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide compared to standard pyrazole inhibitors

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD) and structural biology, I frequently evaluate novel chemical scaffolds for their utility in targeting challenging protein interfaces....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD) and structural biology, I frequently evaluate novel chemical scaffolds for their utility in targeting challenging protein interfaces. The pyrazole moiety is a highly privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1].

However, the evolution from a low-affinity fragment to a potent lead compound often stalls due to synthetic bottlenecks or unfavorable physicochemical shifts during fragment growing[2]. In this guide, we will critically compare the advanced bi-functional fragment 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide against standard, unfunctionalized pyrazole inhibitors (such as 3-aminopyrazole and 1-methyl-1H-pyrazol-3-amine), detailing the structural rationale, physicochemical advantages, and the self-validating experimental workflows required to evaluate them.

Structural Rationale & Mechanistic Advantages

The 3-aminopyrazole core is a well-established adenine-mimetic pharmacophore. It acts as a primary anchor, forming a critical hydrogen bond "zipper" with the backbone residues (e.g., Glutamate and Leucine/Alanine) in the hinge region of the kinase ATP-binding pocket[3][4].

The Limitation of Standard Pyrazoles: Simple fragments like 3-aminopyrazole possess excellent Ligand Efficiency (LE) but suffer from high promiscuity and a lack of secondary interaction vectors. Furthermore, unsymmetrically substituted pyrazoles exist as tautomeric mixtures. Attempting to grow the fragment via N-alkylation post-screening often yields a mixture of N1 and N2 isomers, complicating synthetic optimization[5].

The Advantage of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide: This molecule is a "smart fragment." By pre-installing the N-ethylacetamide moiety at the N1 position, it achieves three critical mechanistic goals:

  • Tautomeric Fixation: The N1 position is locked, ensuring structural homogeneity and predictable binding modes.

  • Vector Extension: The N1 vector classically directs towards the ribose-binding pocket or the solvent-exposed channel[1]. The acetamide carbonyl acts as a secondary hydrogen bond acceptor (often capturing conserved structural waters), while the ethyl group provides a soft lipophilic probe to evaluate the hydrophobic tolerance of the pocket.

  • Synthetic Tractability: The amide bond provides a synthetically accessible site for rapid diversification (e.g., library generation via amide coupling) once the initial binding mode is validated.

G Hinge Kinase Hinge Region (Glu/Leu/Ala) Amino 3-Amino Group (H-Bond Donor/Acceptor) Amino->Hinge Primary Affinity Core Pyrazole Core (Aromatic Scaffold) Core->Amino Acetamide N-Acetamide Linker (Secondary H-Bonds) Core->Acetamide Ethyl N-Ethyl Group (Hydrophobic Contact) Acetamide->Ethyl Pocket Ribose Pocket / Solvent Channel Acetamide->Pocket Vector Extension Ethyl->Pocket Lipophilic Interaction

Mechanistic binding model of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide in a kinase ATP pocket.

Physicochemical Profiling

A successful FBDD campaign requires fragments that are highly soluble (to allow screening at high concentrations, typically >1 mM) while maintaining a balanced lipophilicity to avoid non-specific binding[2].

As shown in the table below, the addition of the N-ethylacetamide group increases the Molecular Weight (MW) and Topological Polar Surface Area (TPSA), but maintains a highly favorable calculated LogP (cLogP). This ensures the fragment remains highly soluble in aqueous assay buffers while providing enough complexity to drive enthalpy-driven, specific interactions[2][5].

Property3-Aminopyrazole (Standard)1-Methyl-1H-pyrazol-3-amine2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide
Molecular Weight ( g/mol ) 83.0997.12168.19
cLogP ~ -0.20~ 0.10~ 0.30
TPSA (Ų) 54.6745.8874.80
H-Bond Donors 212
H-Bond Acceptors 223
Tautomeric Ambiguity Yes (N1/N2 shift)NoNo
Primary Utility Bare pharmacophoreMinimal hinge binderAdvanced bi-functional fragment

Experimental Workflows for Fragment Evaluation

To objectively compare these fragments, we must employ self-validating biophysical and structural workflows. The causality behind these protocols is rooted in the low affinity (typically high µM to mM Kd​ ) of fragments; standard biochemical assays often yield false positives at these concentrations.

Workflow A: Surface Plasmon Resonance (SPR) Affinity Screening

SPR is utilized to determine the binding kinetics and steady-state affinity. Because fragments require high concentrations, they necessitate significant amounts of DMSO (up to 5%), which alters the bulk refractive index of the buffer. A rigorous DMSO calibration curve is the internal control that validates the entire dataset.

Step-by-Step Protocol:

  • Target Immobilization: Immobilize the target kinase (e.g., AXL or CDK2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Amine coupling provides a stable, covalently bound surface necessary for the high-flow, high-injection-volume demands of fragment screening.

  • Buffer Preparation & DMSO Calibration: Prepare running buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% DMSO. Generate a DMSO calibration series (4.5% to 5.8%) to correct for excluded volume effects.

  • Analyte Injection: Inject the pyrazole fragments in a 2-fold concentration series (from 15.6 µM to 2,000 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed rapid on/off rates are true kinetic events, characteristic of fragments.

  • Data Processing: Double-reference the data (subtracting the reference flow cell and a buffer blank injection). Fit the equilibrium binding levels ( Req​ ) against fragment concentration using a 1:1 steady-state affinity model to extract the Kd​ .

SPR Immob 1. Target Immobilization Calib 2. DMSO Calibration Immob->Calib Inject 3. Fragment Titration Calib->Inject Analysis 4. Steady-State Analysis Inject->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment evaluation.

Workflow B: X-Ray Crystallography (Fragment Soaking)

To confirm that the N-ethylacetamide vector is successfully occupying the ribose pocket without disrupting the primary 3-amino hinge interaction[6], structural validation is mandatory.

Step-by-Step Protocol:

  • Apo-Crystal Generation: Grow apo-crystals of the target kinase using vapor diffusion.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 20–50 mM of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (dissolved in DMSO, final DMSO concentration 5-10%). Soak for 2 to 24 hours. Causality: High concentrations are required to drive the low-affinity fragment into the active site. The soaking time must be optimized empirically; too short yields low occupancy, too long causes the crystal lattice to degrade due to DMSO toxicity.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data and solve the structure via molecular replacement. Generate Fo​−Fc​ omit maps to unambiguously assign the orientation of the N-ethylacetamide tail.

Conclusion

While standard pyrazoles like 3-aminopyrazole are foundational starting points, they often trap medicinal chemists in difficult optimization cycles due to tautomerism and a lack of clear growth vectors. 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide represents a highly optimized, bi-functional starting point. By pre-installing a synthetically tractable, secondary interaction vector (the N-ethylacetamide group), researchers can immediately probe the solvent channel or ribose pocket of kinases, significantly accelerating the hit-to-lead timeline in FBDD campaigns.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. URL:[Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis. URL:[Link]

  • What makes a good fragment in fragment-based drug discovery? Taylor & Francis. URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. URL:[Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. URL:[Link]

Sources

Validation

Benchmarking the Stability of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide: A Comparative Guide

Introduction and Mechanistic Rationale The 3-amino-1H-pyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in the development of kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 3-amino-1H-pyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in the development of kinase inhibitors. Recent breakthroughs, including the development of highly selective inhibitors for the MST3 and PCTAIRE kinase families, rely heavily on functionalized pyrazole derivatives.

However, the functionalization of the pyrazole core dictates its physicochemical and metabolic fate. In this guide, we benchmark the stability of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (Compound A) against two structurally relevant analogs: Methyl 3-amino-1H-pyrazole-5-carboxylate (Compound B, an ester analog) and 3-amino-1H-pyrazole (Compound C, the unsubstituted core).

As application scientists, we must look beyond simple degradation percentages and understand the causality of molecular breakdown. The N-ethylacetamide appendage in Compound A is specifically designed to resist the rapid enzymatic cleavage that plagues ester-based analogs, while simultaneously preventing the tautomeric shifting and oxidation common in unsubstituted pyrazoles.

Structural Degradation Pathways

To establish a robust benchmarking framework, we must first map the theoretical degradation pathways. Compound A is primarily susceptible to two routes of degradation: pH-driven hydrolysis of the amide bond and CYP450-mediated N-dealkylation.

Pathway A 2-(3-amino-1H-pyrazol-1-yl) -N-ethylacetamide B Amide Hydrolysis (Acid/Base Extremes) A->B Hydrolytic Cleavage C CYP450 Oxidation (N-Deethylation) A->C Enzymatic Metabolism D 2-(3-amino-1H-pyrazol-1-yl) acetic acid B->D E Primary Amide Metabolite C->E

Fig 1. Primary degradation and metabolic pathways of the target pyrazole acetamide scaffold.

Unlike ester analogs which are rapidly cleaved by ubiquitous carboxylesterases [1], the amide bond in Compound A provides a higher kinetic barrier to hydrolysis, ensuring prolonged systemic circulation.

Self-Validating Experimental Workflows

To objectively compare these compounds, we employ a self-validating microsomal stability assay. A protocol is only as trustworthy as its controls; therefore, this workflow incorporates a negative NADPH control. This isolates true enzymatic CYP450 metabolism from background chemical degradation occurring in the buffer matrix.

Workflow A 1. Compound Prep (1 µM in Buffer) B 2. RLM Incubation (+/- NADPH, 37°C) A->B C 3. Reaction Quench (Cold ACN + IS) B->C D 4. Centrifugation (14,000 rpm, 15 min) C->D E 5. LC-MS/MS Quantification D->E

Fig 2. Self-validating in vitro microsomal stability workflow with +/- NADPH controls.

Protocol 1: Rat Liver Microsome (RLM) Metabolic Stability
  • Compound Preparation: Prepare a 10 mM stock of the pyrazole derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4) to minimize solvent-induced enzyme inhibition (final DMSO < 0.1%).

  • Incubation Setup: Pre-incubate the compound with Rat Liver Microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Reaction Initiation & Self-Validation: Split the samples into two parallel arms. Initiate the active arm by adding an NADPH regenerating system (30 mM glucose-6-phosphate, 4 U/mL G6PDH, 10 mM NADP, 30 mM MgCl2) [2]. Add an equivalent volume of plain buffer to the negative control arm.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). The cold ACN instantly denatures the microsomal proteins, halting metabolism.

  • Extraction and LC-MS/MS: Centrifuge at 14,000 rpm for 15 minutes. Extract the supernatant and analyze via LC-MS/MS. The use of an IS corrects for matrix effects and ion suppression during ionization.

Protocol 2: pH-Dependent Chemical Stability
  • Buffer Preparation: Prepare simulated gastric fluid (pH 1.2, 0.1 N HCl) and physiological buffer (pH 7.4, PBS).

  • Incubation: Incubate compounds at 10 µM concentration at 37°C in light-protected amber vials to prevent confounding photodegradation [3].

  • Sampling: Aliquot samples at 0, 4, 12, and 24 hours, neutralizing the pH 1.2 samples before LC-UV analysis to prevent column degradation.

Quantitative Benchmarking Data

The following table synthesizes the quantitative stability metrics of the target compound against its structural analogs.

CompoundStructural MotifRLM T1/2 (min)Intrinsic Clearance (µL/min/mg)pH 1.2 Stability (% at 24h)pH 7.4 Stability (% at 24h)
Compound A (Target) N-ethylacetamide48.528.694.2%98.5%
Compound B (Analog 1) Methyl ester12.4112.076.5%82.1%
Compound C (Analog 2) Unsubstituted core22.162.788.0%91.3%

Discussion & Application Insights

The empirical data demonstrates the superior pharmacokinetic profile of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (Compound A).

Metabolic Causality: Compound B (the ester analog) exhibits a highly compromised microsomal half-life (T1/2 = 12.4 min). This is driven by rapid hydrolysis via hepatic carboxylesterases, a well-documented liability in early-stage kinase inhibitor design [1]. By substituting the ester with an N-ethylacetamide group (Compound A), we sterically and electronically shield the carbonyl carbon, extending the half-life to 48.5 minutes while preserving the hydrogen-bond acceptor properties necessary for target engagement [2].

Chemical Stability Causality: At pH 1.2, simulating the harsh acidic environment of the stomach, Compound A retains 94.2% structural integrity over 24 hours. In contrast, Compound C (unsubstituted) shows higher degradation. For N-unsubstituted pyrazoles, the presence of aqueous protons facilitates rapid tautomeric interconversion and lowers the energetic barrier for oxidative degradation [3]. The N1-alkylation in Compound A locks the tautomeric state, directly translating to enhanced chemical stability in both acidic and physiological environments.

For drug development professionals engineering next-generation kinase inhibitors, utilizing the 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide fragment provides a validated, metabolically robust starting point that bypasses the inherent liabilities of esterified or unsubstituted pyrazole precursors.

References

  • Amrhein, J. A., et al. (2022). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences / PubMed Central. Available at:[Link]

  • Amrhein, J. A., et al. (2024). "Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Comparative

Method validation for testing 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide purity

A Comparative Guide to Method Validation for Purity Assessment of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Method Validation for Purity Assessment of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is a key building block, likely utilized in the synthesis of more complex molecular entities. Its purity directly influences the quality and impurity profile of the final drug substance. Therefore, a robust, reliable, and validated analytical method for its purity assessment is indispensable.

This guide provides an in-depth, experience-driven walkthrough of the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide. The validation process is rigorously benchmarked against the standards set by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] Furthermore, this guide will objectively compare the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure alternative, to provide researchers with a comprehensive basis for methodological selection.

Choosing the Right Analytical Tool: HPLC vs. UPLC

The first critical decision in method development is the choice of the analytical technique. For a non-volatile, polar organic molecule like 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, liquid chromatography is the technique of choice. The primary contenders in modern pharmaceutical analysis are HPLC and UPLC.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique known for its robustness and reliability.[4] It operates at pressures up to 6,000 psi and typically uses columns with particle sizes of 3-5 µm.[4][7] This makes it a workhorse for quality control labs worldwide.

  • Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that operates at much higher pressures (up to 15,000 psi), allowing the use of columns with sub-2 µm particle sizes.[4][5] This results in significantly faster run times, improved resolution, and greater sensitivity.[4][5]

Rationale for Selecting RP-HPLC as the Primary Method:

For the purpose of this guide, we have selected RP-HPLC as the primary method for validation. The rationale is twofold:

  • Ubiquity and Robustness: HPLC systems are more common in QC laboratories. A validated HPLC method is often more easily transferable and implementable.

  • Sufficient for Purpose: For routine purity testing of a pharmaceutical intermediate, the resolution and speed of HPLC are typically sufficient to achieve accurate and reliable results.

The comparison with UPLC will serve to highlight when the additional investment in UPLC technology may be justified.

The Validation Workflow: A Structured Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][8][9] The following diagram illustrates the logical flow of the validation process as per ICH Q2(R1) guidelines.

Caption: A typical workflow for analytical method validation.

Deep Dive: Validating the RP-HPLC Method

This section provides detailed protocols and acceptance criteria for each validation parameter. The experimental data presented is illustrative but representative of a successful validation.

Proposed RP-HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (based on UV scan of the analyte)
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50)
Specificity (Selectivity)

Why it's important: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject a solution of the 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide reference standard.

  • Synthesize or procure potential impurities (e.g., starting materials, known by-products). Prepare a solution containing the analyte and spike it with these impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples.

  • Assess peak purity of the analyte in the presence of impurities and degradation products using a Diode Array Detector (DAD).

Acceptance Criteria:

  • No co-elution at the analyte's retention time from the blank or known impurities.

  • The method must be able to separate the analyte from all potential degradation products.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity

Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across a range of 50% to 150% of the target analytical concentration (e.g., 50, 80, 100, 120, 150 µg/mL).[10]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Range

Why it's important: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • The data from the linearity, accuracy, and precision studies are used to establish the range.

Acceptance Criteria:

  • The method is demonstrated to be linear, accurate, and precise over the claimed range (e.g., 50-150 µg/mL).

Accuracy (as Recovery)

Why it's important: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) if applicable. For an intermediate, this may be a solution containing known impurities.

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).[12]

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Why it's important: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[12][13]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six separate samples of the analyte at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[12]

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] This is crucial for impurity testing.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Inject them to determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six samples at this concentration and checking for acceptable precision (RSD ≤ 10%).[9]

Acceptance Criteria:

  • LOD S/N ratio ≈ 3:1.

  • LOQ S/N ratio ≈ 10:1.

  • Precision at LOQ: RSD ≤ 10.0%.

Robustness

Why it's important: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key HPLC parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their defined limits for all varied conditions.

  • The purity results should not be significantly affected by the minor changes.

Performance Comparison: HPLC vs. UPLC

While our HPLC method is fully validated and suitable for its intended purpose, it is valuable to compare its performance with a UPLC-based approach. UPLC's main advantages are speed and efficiency.[4][14]

Caption: Key differences between HPLC and UPLC systems.

Quantitative Data Summary (Illustrative)

The following table summarizes the performance of the validated HPLC method against a projected UPLC method for the same analysis.

Performance ParameterValidated HPLC MethodProjected UPLC MethodAdvantage
Run Time ~25 minutes~4 minutesUPLC
Resolution (Analyte vs. Closest Impurity) 2.54.8UPLC
Solvent Consumption per Run ~25 mL~3 mLUPLC
Sensitivity (LOQ) 0.1 µg/mL0.02 µg/mLUPLC
System Backpressure ~1800 psi~11,000 psiN/A
Method Robustness HighHigh (but more sensitive to system dwell volume)HPLC (marginally)
Initial Instrument Cost StandardHighHPLC

Conclusion

The Reverse-Phase HPLC method detailed in this guide has been shown to be specific, linear, accurate, precise, and robust for the purity determination of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide. It is fully compliant with ICH Q2(R1) guidelines and is suitable for routine use in a quality control environment.[1][15]

The comparative analysis demonstrates that while UPLC offers significant advantages in terms of speed, resolution, and solvent savings, the validated HPLC method remains a highly reliable and cost-effective solution.[4][6][14] The choice between HPLC and UPLC will ultimately depend on specific laboratory needs, such as sample throughput requirements, the complexity of the impurity profile, and available capital budget. For the intended purpose of routine purity assessment of this intermediate, the validated HPLC method is an excellent and authoritative choice.

References

  • A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions. Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • A Review on Comparative study of HPLC and UPLC. RJPT.
  • Quality Guidelines. International Council for Harmonisation.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online.
  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.
  • HPLC vs UPLC - What's the Difference?. UVTech.
  • HPLC method validation for pharmaceuticals: a review. ResearchGate.
  • Difference Between HPLC and UPLC. Aral Research.
  • HPLC vs UPLC - What's the Difference?. UV-Vis.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

As a building block in pharmaceutical synthesis and drug development, 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS: 1183004-18-3) presents unique handling and disposal challenges. Because it combines a pyrazole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in pharmaceutical synthesis and drug development, 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS: 1183004-18-3) presents unique handling and disposal challenges. Because it combines a pyrazole ring, a primary amine, and an N-ethylacetamide moiety, its physicochemical profile requires strict operational oversight.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating methodologies for the safe handling, containment, and "cradle-to-grave" disposal of this compound, ensuring compliance with federal environmental regulations[1].

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The molecular formula (C₇H₁₂N₄O) reveals a high nitrogen density (four nitrogen atoms per molecule).

  • Combustion Hazards: At elevated temperatures, the high nitrogen content (~33% by mass) dictates that combustion will yield significant volumes of toxic nitrogen oxides (NOx)[2].

  • Ecotoxicity: Pyrazole derivatives are notoriously persistent in aquatic environments. They resist standard microbial biodegradation in wastewater treatment plants and exhibit long-lasting aquatic toxicity.

  • Health Hazards: The acetamide structural analog is classified as a suspected carcinogen and reproductive toxin[3]. Consequently, any derivative containing this moiety must be handled with rigorous exposure controls.

Quantitative Hazard & Logistical Data
ParameterQuantitative ValueOperational Implication
Molecular Weight 168.20 g/mol Determines molarity for solvent dissolution and waste concentration tracking.
Nitrogen Content ~33.3% by mass (4 N atoms)High NOx emission potential; mandates incineration with alkaline scrubbers[2].
RCRA Accumulation Limit ≤ 180 daysWaste must be transferred to a licensed facility within this timeframe.
Aqueous Solubility Moderate to HighSpills must not reach sinks; aquatic toxicity persists at low concentrations.

Operational Safety & Spill Response Workflow

Standard drain disposal is strictly prohibited for this compound. All waste generated—whether as a dry powder from weighing stations or as a solute in organic reaction mixtures—must be captured and segregated.

G Start Spill or Waste Generated State Assess Physical State Start->State Solid Solid Powder State->Solid Liquid Dissolved in Solvent State->Liquid Sweep Sweep up carefully (Avoid dust formation) Solid->Sweep Absorb Use inert absorbent (e.g., Vermiculite) Liquid->Absorb Container Transfer to HDPE Container Sweep->Container Absorb->Container Label Label: Hazardous Waste Toxic/Irritant Container->Label Incinerate Licensed High-Temperature Incineration (with Scrubber) Label->Incinerate

Workflow for the containment, segregation, and disposal of pyrazole-acetamide derivatives.

Self-Validating Experimental & Disposal Protocols

To guarantee absolute safety and regulatory compliance, every procedure below is designed as a self-validating system . This means each step includes a built-in verification check to confirm the action was performed correctly before proceeding to the next.

Protocol A: Solid Spill Containment

Powders pose an inhalation risk and can easily cross-contaminate laboratory surfaces.

  • Step 1: Isolation. Immediately evacuate non-essential personnel from the immediate area and ensure the chemical fume hood sash is lowered to an operational height.

  • Step 2: Dust-Free Collection. Do not use a brush or compressed air. Lightly dampen an inert absorbent pad (or vermiculite) with water or a compatible solvent to suppress dust, then carefully scoop the material[2].

  • Step 3: Primary Containment. Place the collected material into a High-Density Polyethylene (HDPE) wide-mouth container.

  • Validation Check: Wipe the exterior of the sealed HDPE container with a clean, damp indicator swab. If the swab remains clean, exterior decontamination is successful, and the container is safe for transport to the waste satellite area.

Protocol B: Liquid Waste Segregation

When 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide is dissolved in organic solvents (e.g., DMSO, Methanol, or DCM).

  • Step 1: Compatibility Profiling. Identify the primary solvent. Segregate the waste into either "Halogenated" or "Non-Halogenated" organic waste carboys.

  • Step 2: Transfer. Use a dedicated funnel to slowly decant the liquid into the secondary containment carboy.

  • Causality: Mixing nitrogen-rich pyrazoles with incompatible strong oxidizers (like nitric acid) can lead to rapid exothermic gas evolution and container rupture.

  • Validation Check: After adding the aliquot to the waste carboy, leave the cap loosely threaded for 15 minutes. Perform a visual and thermal inspection. If no heat is generated and no bubbling (gas evolution) occurs, chemical compatibility is validated. The cap may then be securely tightened.

Protocol C: Cradle-to-Grave RCRA Disposal

Final logistical steps for EHS compliance.

  • Step 1: Labeling. Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant - Pyrazole/Acetamide Derivative" and explicitly write the accumulation start date.

  • Step 2: Storage Limits. Store in a designated, ventilated satellite accumulation area.

  • Validation Check: Cross-reference the physical label date with the laboratory's digital EHS inventory system. The system must flag the container for pickup at least 30 days before the 180-day RCRA accumulation limit expires.

  • Step 3: Final Destruction. Transfer custody to a licensed hazardous waste vendor. Specify that the material requires high-temperature incineration equipped with an afterburner and an alkaline scrubber to neutralize the resulting NOx emissions[2].

References

To support the mechanistic claims and regulatory standards outlined in this guide, please refer to the following authoritative sources:

  • ChemicalBook. "Pyrazole - Safety Data Sheet" (Reference for NOx emission management and scrubber requirements).

  • Sigma-Aldrich. "Safety Data Sheet: Acetamide" (Reference for acetamide moiety toxicity and handling).

  • Sigma-Aldrich. "Safety Data Sheet: Pyrazole" (Reference for aquatic toxicity and persistence).

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations" (Reference for cradle-to-grave waste management).

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Institutes of Health (NIH).

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations" (Reference for 180-day accumulation limits).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide
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